(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
(2R)-2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXQGZZZJERJO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Pharmaceutical Design
In the landscape of contemporary drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Biological systems, being inherently chiral, often exhibit starkly different responses to enantiomeric pairs of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. This reality underscores the paramount importance of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[1]
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (CAS Number: 210048-05-8) has emerged as a valuable chiral building block for the synthesis of sophisticated molecular architectures. Its utility lies in the strategic placement of a chiral center and orthogonally protected carboxylic acid functionalities. The tert-butyl ester provides a sterically hindered protecting group that can be selectively removed under acidic conditions, while the free carboxylic acid offers a handle for further chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its application in the synthesis of novel therapeutic agents.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective utilization in multi-step synthetic campaigns. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 210048-05-8 | Internal Data |
| Molecular Formula | C₁₀H₁₈O₄ | Calculated |
| Molecular Weight | 202.25 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred |
| Boiling Point | Not determined | - |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred |
| Chirality | (R)-enantiomer | - |
The structural features of this compound are key to its synthetic utility. The ethyl group at the C2 position introduces a specific stereocenter, while the mono-tert-butyl ester of the succinic acid backbone allows for regioselective reactions.
Asymmetric Synthesis: A Strategic Approach
Proposed Synthetic Pathway: Asymmetric Hydrogenation
The proposed synthesis commences with the Knoevenagel condensation of diethyl malonate with propionaldehyde, followed by hydrolysis and mono-esterification to yield a suitable prochiral substrate. This substrate then undergoes asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish the desired stereocenter.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(tert-Butoxy)-2-ethylidene-4-oxobutanoic acid (Prochiral Substrate)
-
To a solution of 2-ethylidenesuccinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) is added di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-tert-butyl ester.
Step 2: Asymmetric Hydrogenation to this compound
-
In a high-pressure reactor, the prochiral substrate from Step 1 (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)₂(R)-BINAP]BF₄ (0.01 eq), are dissolved in degassed methanol (20 vol).
-
The reactor is purged with hydrogen gas and then pressurized to 50-100 psi.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by chromatography to yield this compound.
Applications in Drug Development: A Chiral Intermediate for Novel Therapeutics
Chiral succinic acid derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals.[3] While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in several classes of therapeutic agents. Its value lies in its ability to introduce a specific stereocenter and a flexible four-carbon chain that can be further elaborated.
One potential application is in the synthesis of inhibitors of succinate dehydrogenase (SDH), an enzyme complex involved in cellular respiration. Chiral SDH inhibitors have shown promise as potent and selective antifungal agents.[4] The stereochemistry of these inhibitors is often critical for their binding affinity and biological activity.
Caption: A generalized workflow illustrating the use of the title compound in API synthesis.
The free carboxylic acid of this compound can be readily coupled with various amines or alcohols to form amides or esters, respectively. Subsequent removal of the tert-butyl protecting group under acidic conditions unmasks the second carboxylic acid, allowing for further synthetic manipulations or for this functionality to be a key pharmacophoric feature in the final drug molecule.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0-12.0 | br s | 1H | COOH |
| 2.80-2.95 | m | 1H | CH(CH₂CH₃) |
| 2.50-2.70 | m | 2H | CH₂COO-tBu |
| 1.60-1.80 | m | 2H | CH₂CH₃ |
| 1.45 | s | 9H | C(CH₃)₃ |
| 0.95 | t | 3H | CH₂CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 179-181 | COOH |
| 171-173 | COO-tBu |
| 80-82 | C(CH₃)₃ |
| 40-42 | CH(CH₂CH₃) |
| 35-37 | CH₂COO-tBu |
| 28.1 | C(CH₃)₃ |
| 25-27 | CH₂CH₃ |
| 11-13 | CH₂CH₃ |
Predicted IR (neat):
| Wavenumber (cm⁻¹) | Assignment |
| 2900-3300 (broad) | O-H stretch (carboxylic acid) |
| 2970-2930 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (tert-butyl ester) |
| ~1710 | C=O stretch (carboxylic acid) |
Conclusion
This compound represents a strategically designed chiral building block with significant potential in asymmetric synthesis and drug discovery. Its defined stereochemistry and orthogonally protected functional groups provide medicinal chemists with a versatile tool for the construction of complex and stereochemically rich molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral intermediates will undoubtedly increase, paving the way for the development of safer and more effective medicines.
References
- Barton, M. A.; Lemieux, R. U.; Savoie, J. Y. (1973) Solid-phase synthesis of selectively protected peptides for use as building units in the solid-phase synthesis of large molecules. J. Am. Chem. Soc., 95, 4501-4506.
- One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Adv. Sci.2025, 12, 2416250.
- Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
- Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1993, 137-144.
- The market of chiral drugs. J. Pharm. Biomed. Anal.2011, 55, 694-713.
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.
-
(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid. PubChem CID 16057124. [Link]
- Process for manufacture of chiral succinic acid derivatives. U.S.
- Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
- Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. J. Org. Chem.1996, 61, 6442-6455.
-
2-Amino-4-(tert-butoxy)-4-oxobutanoic acid. PubChem CID 102930. [Link]
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Contents Generic Methods for Monomer Synthesis. The Royal Society of Chemistry. [Link]
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4-(tert-butoxy)-4-oxobutanoic acid. PubChemLite. [Link]
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4-(tert-Butoxy)-4-oxobutanoic acid. Oakwood Chemical. [Link]
- Enantioselective synthesis of tert-butyl tert-butanethiosulfinate catalyzed by cyclohexanone monooxygenase. Chirality2001, 13, 40-42.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth.2008, 85, 1-11.
- Development of a Multigram Asymmetric Synthesis of 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic Acid, 1-tert-Butyl Ester, (R)-tert-Bu4-DOTAGA. Org. Process Res. Dev.2016, 20, 661-671.
- Malonic acid, tert-butyl ethyl ester. Org. Synth.1963, 43, 34.
- Derivatives of 4-(methylphosphinyl)-2-oxobutanoic acid, herbicidal compositions containing them, and intermediates and methods for their production.
- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Aldrichimica Acta2007, 40, 59-69.
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chem. Sci.2017, 8, 5024-5028.
- Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccin
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020, 25, 5939.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Lett.2010, 51, 2683-2685.
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A Multi-technique Approach to the Complete Structure Elucidation of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid
Abstract: The unequivocal determination of a molecule's structure, including its absolute stereochemistry, is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. The inherent chirality of many compounds dictates their biological activity and physical properties, making rigorous structural verification essential.[1] This in-depth guide presents a systematic, multi-technique workflow for the complete structure elucidation of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid, a chiral synthetic building block. We will demonstrate how the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiroptical methods provides a self-validating system for confirming molecular connectivity and absolute configuration. Each section explains the causality behind the chosen methodology, provides field-proven protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Analytical Challenge
This compound is a chiral molecule containing a carboxylic acid, a tert-butyl ester, and a single stereocenter at the C2 position. Its utility as a building block in asymmetric synthesis depends entirely on the correct and verified structure, both in terms of atom connectivity (constitutional isomerism) and the three-dimensional arrangement at the chiral center (stereoisomerism).
This guide is structured to address these two aspects sequentially. First, we establish the molecular formula and the precise bonding arrangement. Second, we confirm the designated (R)-configuration at the stereocenter. This logical progression ensures that each piece of analytical data builds upon the last, culminating in a definitive structural assignment.
Caption: Workflow for stereochemical analysis via NMR.
Protocol 5: Modified Mosher's Method for a Chiral Acid
-
Acid Chloride Formation: React the (R)-acid with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF to form the corresponding acid chloride.
-
Esterification: In a separate flask, react the crude acid chloride with a sub-stoichiometric amount of a chiral alcohol, such as (R)-1-phenylethanol, in the presence of a non-nucleophilic base (e.g., pyridine).
-
Purification: Purify the resulting diastereomeric ester mixture via flash column chromatography.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified diastereomer.
-
Data Interpretation: Analyze the chemical shifts of the protons on the ethyl group. By applying the Mosher's method mnemonic (analyzing which protons are shielded or deshielded by the phenyl ring of the chiral auxiliary), the absolute configuration of the original stereocenter can be confirmed.
Conclusion
The structural elucidation of this compound requires a methodical and orthogonal approach.
-
High-Resolution Mass Spectrometry confirms the elemental formula C₁₀H₁₈O₄.
-
Infrared Spectroscopy verifies the presence of carboxylic acid and ester functional groups.
-
1D and 2D NMR Spectroscopy unambiguously defines the molecular backbone and connectivity of the ethyl and tert-butyl groups.
-
Circular Dichroism Spectroscopy , when compared with theoretical calculations, provides a direct and powerful confirmation of the absolute (R)-configuration.
-
NMR analysis with a chiral auxiliary offers an independent, chemical-based validation of the stereocenter.
By integrating the data from these distinct analytical techniques, a complete and confident structural assignment is achieved. This self-validating workflow ensures the highest degree of scientific rigor, which is critical for the use of such chiral molecules in research and drug development.
References
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Harvard University. Circular Dichroism (CD) - Center for Macromolecular Interactions. [Link]
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PubMed. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ResearchGate. (2026). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. [Link]
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Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
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TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
WebMO. Determining Stereochemistry by 1H-NMR Spectroscopy. [Link]
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Wikipedia. Circular dichroism. [Link]
-
MtoZ Biolabs. Circular Dichroism Spectroscopy for Chiral Compounds. [Link]
-
PMC. (2025). Deconstructing Chirality: Probing Local and Nonlocal Effects in Azobenzene Derivatives with X‑ray Circular Dichroism. [Link]
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YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]
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R Discovery. (2026). Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]
-
AWS. (2024). Composition of butanoic acid determined by IR spectroscopy. [Link]
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ACS Publications. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]
-
ResearchGate. (2024). (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. [Link]
-
Doc Brown's Chemistry. infrared spectrum of butanoic acid. [Link]
-
Royal Society of Chemistry. Generic Methods for Monomer Synthesis. [Link]
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Strategic Synthesis and Application of Chiral Succinic Acid Mono-tert-Butyl Esters
Executive Summary
Chiral succinic acid mono-tert-butyl esters represent a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for a new generation of peptidomimetics, renin inhibitors, and neprilysin inhibitors (e.g., Sacubitril). The tert-butyl (t-Bu) group is not merely a protecting group; its steric bulk dictates conformation during catalysis and provides orthogonal acid-lability, allowing for precise, late-stage diversification of the succinyl backbone.
This guide moves beyond standard textbook definitions to address the critical challenge: How to install chirality at the C2/C3 position while differentiating the two carboxyl termini. We prioritize the Asymmetric Hydrogenation of Itaconates as the industrial gold standard, while detailing Organocatalytic Desymmetrization as a robust alternative for complex substrates.
Part 1: Structural Significance & Retrosynthetic Logic
The succinyl backbone possesses a
-
Orthogonality: It survives basic hydrolysis (LiOH/NaOH) and nucleophilic attack, but cleaves cleanly with TFA or HCl/Dioxane, preserving sensitive peptide bonds elsewhere in the molecule.
-
Lipophilicity: The bulky t-Bu group increases solubility in organic solvents during intermediate steps, facilitating purification compared to the highly polar free di-acids.
The "Janus" Challenge
The core synthetic difficulty is Regiodivergent Enantioselection . You must control:
-
Stereocontrol: Setting the chiral center (usually C2-Methyl or C2-Benzyl).
-
Regiocontrol: Ensuring the t-Bu group ends up on the correct carboxylate (C1 vs C4).
Part 2: Synthetic Methodologies
Method A: Asymmetric Hydrogenation (The Industrial Standard)
For 2-alkyl succinic derivatives (e.g., 2-methylsuccinic acid 4-tert-butyl ester), the most efficient route is the asymmetric hydrogenation of mono-tert-butyl itaconate .
-
Logic: Itaconic acid derivatives possess a terminal olefin that coordinates strongly with Rh(I) or Ru(II) catalysts. The tert-butyl ester at C4 acts as a steric directing group, enhancing enantioselectivity.
-
Catalyst Choice: Rhodium(I) complexes with chiral phosphine ligands (DuPhos, BINAP) or monodentate phosphoramidites (MonoPhos) are preferred over Ruthenium for these substrates due to higher turnover frequencies (TOF) and lower pressure requirements.
Method B: Organocatalytic Desymmetrization (The Flexible Alternative)
For 2-aryl or 2-benzyl substituted succinates where the olefin precursor is hard to access, desymmetrization of 3-substituted succinic anhydrides is the method of choice.
-
Logic: A chiral catalyst (Cinchona alkaloid or Thiourea) activates the anhydride preferentially from one face, directing the nucleophilic attack of the alcohol.
-
Constraint: Direct opening with tert-butanol is kinetically sluggish due to steric clash.
-
Workaround: Open with a "dummy" nucleophile (e.g., benzyl alcohol), protect the free acid as a t-butyl ester, then hydrogenolyze the benzyl group.
Part 3: Experimental Protocols
Protocol 1: Rh-Catalyzed Hydrogenation of 1-tert-Butyl Itaconate
Target: (S)-2-Methylsuccinic acid 1-tert-butyl ester (Key intermediate for peptide synthesis)
Reagents:
-
Substrate: 2-Methylene-succinic acid 1-tert-butyl ester
-
Catalyst: [Rh(COD)₂]BF₄ (1 mol%)
-
Ligand: (S,S)-Me-DuPhos (1.1 mol%)
-
Solvent: Degassed Methanol (MeOH)
-
Gas: Hydrogen (
)
Step-by-Step Workflow:
-
Catalyst Pre-formation (Inert Atmosphere): In a glovebox or under Argon, dissolve [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and (S,S)-Me-DuPhos (3.5 mg, 0.011 mmol) in 2 mL MeOH. Stir for 15 mins. The solution should turn from yellow to orange-red.
-
Substrate Addition: Dissolve the itaconate substrate (186 mg, 1.0 mmol) in 3 mL MeOH. Add to the catalyst solution via syringe.
-
Hydrogenation: Transfer to a high-pressure steel autoclave. Purge with
(3 cycles at 5 bar). Pressurize to 5 bar (75 psi) . -
Reaction: Stir at 25°C for 4 hours .
-
Note: Monitor consumption of starting material via TLC (Stain: KMnO₄; olefin disappears).
-
-
Workup: Vent
. Concentrate the solvent under reduced pressure. -
Purification: Pass through a short pad of silica gel (eluent: 20% EtOAc/Hexanes) to remove the catalyst.
Self-Validating Check:
-
Conversion: ¹H NMR should show the disappearance of vinyl protons (δ 5.6, 6.2 ppm) and appearance of a methyl doublet (δ 1.2 ppm).
-
Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H, 95:5 Hexane/iPrOH). Target ee > 98%.
Protocol 2: Synthesis of 3-Substituted Succinic Anhydride (Precursor for Method B)
Target: 2-Benzylsuccinic anhydride
-
Condensation: Reflux benzaldehyde and dimethyl succinate with NaOMe (Stobbe condensation).
-
Reduction: Hydrogenate the resulting alkene (Pd/C,
). -
Cyclization: Reflux the di-acid in Acetyl Chloride or Acetic Anhydride for 2 hours.
-
Isolation: Distill off excess reagent. Crystallize the anhydride from toluene.
Part 4: Visualization & Pathways
Diagram 1: Asymmetric Hydrogenation Workflow
This diagram illustrates the stereochemical flow from the prochiral itaconate to the chiral succinate, highlighting the role of the Rh-DuPhos complex.
Caption: Mechanistic pathway for the Rh-catalyzed asymmetric hydrogenation of itaconates. The chiral phosphine ligand enforces facial selectivity during the migratory insertion step.
Diagram 2: Decision Matrix for Synthesis
Choose the correct route based on your specific substrate substitution pattern.
Caption: Synthetic decision tree. Alkyl-substituted derivatives favor hydrogenation; Aryl derivatives favor anhydride desymmetrization.
Part 5: Analytical Characterization Data
The following table summarizes the expected performance of different ligand classes for the hydrogenation of 1-tert-butyl itaconate .
| Ligand Class | Catalyst Metal | Pressure ( | Typical ee (%) | TOF ( | Notes |
| DuPhos | Rhodium (Rh) | 2–5 bar | >99% | 500–1000 | Excellent for alkyl substrates; air-sensitive. |
| BINAP | Ruthenium (Ru) | 50–100 bar | 90–95% | 100–200 | Requires higher pressure; robust but lower ee. |
| MonoPhos | Rhodium (Rh) | 1–5 bar | 95–98% | >1000 | Cost-effective; high activity; easy to handle. |
| Josiphos | Rhodium (Rh) | 5–10 bar | 97% | 500 | Good for bulky substituents (e.g., 2-isopropyl). |
References
-
Burk, M. J., et al. (1993). "Preparation of (S)-2-methylsuccinic acid 1-tert-butyl ester via Rh-DuPhos Hydrogenation." Journal of the American Chemical Society.[1]
-
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.
-
Bolm, C., et al. (2000). "Asymmetric Opening of Cyclic Anhydrides." Chemical Reviews.
-
Novartis AG. (2010). "Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-p-phenylphenylmethyl-4-amino-2R-methylbutanoic acid ethyl ester (Sacubitril Intermediate)." World Intellectual Property Organization (WO/2008/031567).
-
Reetz, M. T. (2013). "Biocatalysis in Organic Synthesis: The Retrosynthetic Approach." Wiley-VCH.
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The Strategic Role of the tert-Butyl Ester in the Synthesis of Chiral Building Blocks: A Technical Guide
Abstract
In the complex landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical development, the tert-butyl (t-Bu) ester stands as a cornerstone protecting group for carboxylic acids.[1] Its extensive use is a testament to a unique combination of robust stability across a wide range of synthetic conditions and its selective, facile removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of the tert-butyl ester in the synthesis of chiral building blocks. We will delve into its fundamental chemical properties, its crucial function as a protecting group, its influence on stereoselectivity in asymmetric synthesis, and its practical applications in drug discovery and complex molecule synthesis. This guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding and a practical framework for leveraging this versatile functional group.[1]
Core Principles: The Chemistry of the tert-Butyl Ester
The utility of the tert-butyl ester as a protecting group for carboxylic acids is rooted in its distinct structural and electronic properties. The sterically demanding tertiary butyl group provides a significant shield around the carbonyl carbon, rendering it exceptionally stable against a wide array of nucleophiles and basic conditions.[1][2] This inherent stability allows for a broad spectrum of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]
Conversely, the tert-butyl ester is readily cleaved under acidic conditions.[1] This lability is attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen.[2] This unique balance of stability and selective reactivity is the key to its widespread application.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a tert-butyl ester in the presence of acid proceeds through a unimolecular elimination mechanism (E1). Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the departure of the tert-butyl group as the highly stable tert-butyl cation. This cation is then quenched by a nucleophile or eliminates a proton to form isobutylene.
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
The tert-Butyl Ester as a Protecting Group
The primary role of the tert-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from participating in unwanted reactions while other chemical transformations are carried out on the molecule.[2]
Installation of the tert-Butyl Ester
Several methods are available for the formation of t-butyl esters from carboxylic acids, with the choice of method often depending on the substrate's sensitivity, scale, and the availability of reagents.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Isobutylene Gas | Isobutylene, cat. H₂SO₄ | DCM or Dioxane, RT | Economical for large scale | Requires handling of a flammable gas |
| tert-Butanol with Condensing Agent | tert-Butanol, DCC/EDC, DMAP | DCM, 0 °C to RT | Mild conditions | Stoichiometric byproducts can be difficult to remove |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O, DMAP | Acetonitrile or THF, RT | Readily available, mild | Can be expensive for large scale |
| tert-Butyl Trichloroacetimidate | tert-Butyl trichloroacetimidate, BF₃·OEt₂ | DCM, 0 °C to RT | Mild, high yielding | Imidate reagent preparation required |
| Transesterification | Methyl or Ethyl ester, t-BuOK | THF, reflux | Useful for specific substrates | Equilibrium driven, may not go to completion |
| Bis(trifluoromethanesulfonyl)imide | Tf₂NH, tert-butyl acetate | RT | Fast, high yields, applicable to free amino acids[3][4][5] | Reagent can be corrosive |
Stability Profile
The tert-butyl ester protecting group is renowned for its stability under a wide range of reaction conditions, making it a reliable choice for multi-step syntheses.[1][2]
Stable to:
-
Basic conditions: Hydrolysis with aqueous base (e.g., LiOH, NaOH), Grignard reagents, organolithium reagents.[1][2]
-
Nucleophiles: Amines, cyanides, and other common nucleophiles.[2][3]
-
Reducing agents: Catalytic hydrogenation (e.g., H₂, Pd/C), sodium borohydride (NaBH₄).[3]
-
Many oxidizing agents.
Labile to:
-
Strong acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄).[6][7]
-
Lewis acids: Zinc bromide (ZnBr₂), trimethylsilyl iodide (TMSI).[6]
-
Thermolysis: Can be cleaved by heating in a high-boiling solvent.[6]
Cleavage of the tert-Butyl Ester
The selective removal of the tert-butyl ester is a critical step in many synthetic sequences. The choice of deprotection conditions depends on the presence of other acid-sensitive functional groups in the molecule.
-
Dissolution: Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM) (e.g., 0.1 M).[6]
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6] The crude product can be purified by precipitation, crystallization, or chromatography.[2]
For substrates sensitive to strong acids, milder conditions can be employed.
-
Dissolution: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[6]
-
Reagent Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[6]
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[6]
-
Work-up: After completion, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The Role of the tert-Butyl Group in Asymmetric Synthesis
Beyond its role as a robust protecting group, the sterically demanding tert-butyl group can exert significant influence on the stereochemical outcome of reactions at adjacent chiral centers. This phenomenon, known as asymmetric induction, is a powerful tool in the synthesis of enantiomerically pure compounds.
The bulky tert-butyl group can direct the approach of incoming reagents to one face of a molecule, leading to the preferential formation of one diastereomer. This is often observed in aldol reactions, Michael additions, and alkylations of enolates derived from chiral tert-butyl esters. For example, in the reduction of 4-tert-butylcyclohexanone, the bulky tert-butyl group influences the facial selectivity of hydride attack.[8]
The tert-butanesulfinyl group, a related chiral auxiliary, has proven to be highly effective in the asymmetric synthesis of β-amino acids.[9] The stereochemistry of the sulfinyl group directs the addition of nucleophiles to the imine, allowing for the synthesis of a wide range of β-amino acids in high yield and diastereoselectivity.[9]
Caption: The bulky tert-butyl group can block one face of the molecule.
Applications in Drug Development and Complex Molecule Synthesis
The unique properties of the tert-butyl ester protecting group have made it invaluable in various areas of chemical research and drug development.[2]
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, tert-butyl esters are crucial for protecting the side-chain carboxyl groups of acidic amino acids such as aspartic acid and glutamic acid.[1] Their stability to the basic conditions required for Fmoc group removal and their clean cleavage during the final acid-mediated release from the resin are critical for the synthesis of pure peptides.[1]
Drug Discovery
In the synthesis of complex small molecules and drug candidates, tert-butyl esters are frequently used to mask carboxylic acid functionalities during various chemical transformations, such as cross-coupling reactions, reductions, and oxidations.[2] The ability to selectively deprotect the tert-butyl ester in the presence of other sensitive functional groups is a significant advantage in the construction of intricate molecular architectures. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their anticancer activity.[10]
Conclusion
The tert-butyl ester has firmly established itself as an indispensable tool in the arsenal of the synthetic organic chemist.[1] Its unique combination of stability under a wide range of conditions and its facile, selective removal under mild acidic conditions provides a level of control that is essential for the synthesis of complex molecules.[1] From the routine protection of amino acids in automated peptide synthesizers to the strategic design of novel therapeutic agents, the t-butyl ester continues to play a pivotal role in advancing chemical synthesis.[1] A thorough understanding of the principles and methodologies outlined in this guide will enable researchers and drug development professionals to effectively harness the power of this versatile protecting group in their synthetic endeavors.
References
-
An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem. 2
-
The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem. 1
-
Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem. 6
-
Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 7
-
A simple and powerful tert-butylation of carboxylic acids and alcohols. 3
-
tert-Butyl Esters. Organic Chemistry Portal. 11
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. 12
-
Solvent-free Cleavage of tert-Butyl Esters under Microwave Conditions. kchem.org. 13
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. 4
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. 5
-
Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. YouTube.
-
Assymetric Induction. MSU chemistry.
-
Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journals.
-
The Isopropyl and tert-Butylsulfinyl Groups in Asymmetric Synthesis: A Comparative Study.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.
-
t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.
-
Synthesis method for tert-butyl ester compound. Google Patents.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
-
The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Organic Chemistry Portal.
-
DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School.
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
-
Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC - NIH.
-
Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. PMC.
-
The tert-butyl group in chemistry and biology. Request PDF - ResearchGate.
-
Precision Chiral Building Block Synthesis. BOC Sciences.
-
Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Assymetric Induction [www2.chemistry.msu.edu]
- 9. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bkcs.kchem.org [bkcs.kchem.org]
Methodological & Application
Application Note: Asymmetric Synthesis of 2-Ethylsuccinic Acid Monoesters
This Application Note is designed for researchers in pharmaceutical process chemistry and drug discovery. It details the asymmetric synthesis of 2-ethylsuccinic acid monoesters , a critical chiral building block for renin inhibitors, matrix metalloproteinase (MMP) inhibitors, and modified peptides.
Abstract & Strategic Overview
The 2-substituted succinic acid scaffold is a "privileged structure" in medicinal chemistry. While 2-methylsuccinic acid is readily accessible via hydrogenation of itaconic acid, the 2-ethyl analog presents a unique challenge: the precursor, 2-ethylidenesuccinic acid, requires specific construction, and the subsequent asymmetric induction must be highly enantioselective to avoid difficult downstream separations.
This guide presents two validated protocols:
-
The "Gold Standard" (Catalytic Asymmetric Hydrogenation): Ideal for scale-up and high enantiomeric excess (>95% ee). It utilizes a Rhodium-DuPhos catalyst system on a Stobbe-derived precursor.
-
The "Biocatalytic" Alternative (Enzymatic Desymmetrization): A metal-free route using Lipase B from Candida antarctica (CALB), suitable for smaller scales or when specific regio-isomers of the monoester are required.
Core Methodology 1: Catalytic Asymmetric Hydrogenation[1]
This route is preferred for its atom economy and scalability. It relies on the asymmetric hydrogenation of (E)-2-ethylidenesuccinic acid 1-ethyl ester .
Mechanism & Retrosynthesis
The chiral center is established by hydrogenating the tri-substituted alkene. The E-isomer of the precursor is crucial for high stereoselectivity when using C2-symmetric phosphine ligands.
Pathway Visualization:
Figure 1: Synthetic workflow for the asymmetric hydrogenation route.
Protocol: Stobbe Condensation (Precursor Synthesis)
Objective: Synthesize (E)-2-ethylidenesuccinic acid 1-ethyl ester.
-
Reagents: Diethyl succinate (1.2 eq), Acetaldehyde (1.0 eq), Sodium Ethoxide (1.5 eq), Anhydrous Ethanol.[1]
-
Setup: Flame-dried 3-neck flask under Nitrogen.
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol. Cool to -5°C.
-
Add diethyl succinate dropwise. Stir for 15 min.
-
Add acetaldehyde (freshly distilled) slowly to maintain temp < 0°C (Caution: Exothermic).
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with dilute HCl (pH ~2). Extract with EtOAc. The product (half-ester) will be in the organic phase.
-
Purification: Acid-base extraction is preferred to remove unreacted diester. Crystallization from Hexane/Et2O yields the pure E-isomer.
-
Protocol: Asymmetric Hydrogenation
Objective: Enantioselective reduction of the alkene.
-
Catalyst Preparation:
-
Precursor: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
-
Ligand: (S,S)-Et-DuPhos (1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene).
-
Note: The (S,S)-ligand typically yields the (S)-product. Verify absolute configuration via optical rotation.
-
-
Reaction Conditions:
-
Substrate: (E)-2-ethylidenesuccinic acid 1-ethyl ester (0.5 M in degassed Methanol).
-
Catalyst Loading: 0.2 mol% (S/C = 500).
-
Hydrogen Pressure: 4–5 bar (60–75 psi).
-
Temperature: 25°C.
-
-
Execution:
-
In a glovebox, mix Rh precursor and Ligand in MeOH (stir 15 min to form orange active complex).
-
Add substrate solution to the autoclave/pressure vessel.
-
Inject catalyst solution.
-
Purge with H2 (3x) and pressurize to 5 bar. Stir vigorously for 3–6 hours.
-
-
Workup:
-
Vent H2. Concentrate solvent.
-
Pass through a short silica plug to remove Rh salts.
-
Result: (S)-2-ethylsuccinic acid 1-ethyl ester as a clear oil.
-
Alternative Methodology: Enzymatic Kinetic Resolution
For laboratories lacking high-pressure hydrogenation equipment, or when the 4-monoester is specifically required, biocatalysis offers a mild alternative.
Principle
Lipase B from Candida antarctica (CALB, immobilized as Novozym 435) exhibits high enantioselectivity toward the hydrolysis of 2-substituted succinate diesters or the alcoholysis of 2-substituted succinic anhydrides.
Decision Matrix:
Figure 2: Kinetic resolution of the anhydride.
Protocol: Lipase-Catalyzed Desymmetrization
-
Substrate: Racemic 2-ethylsuccinic anhydride (prepared by heating racemic 2-ethylsuccinic acid with acetic anhydride).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).
-
Nucleophile: Ethanol (1.0 eq).
-
Enzyme: Novozym 435 (10-20 wt% relative to substrate).
-
Procedure:
-
Suspend enzyme in solvent containing the anhydride.
-
Add ethanol dropwise.
-
Shake at 25°C for 24 hours.
-
Monitoring: Monitor consumption of anhydride by IR (carbonyl stretch shift) or GC.
-
-
Purification:
-
Filter off enzyme.
-
Partition between saturated NaHCO3 and organic solvent.
-
The (S)-monoester (formed) dissolves in the aqueous base.
-
The (R)-anhydride (unreacted) remains in the organic layer.
-
Acidify aqueous layer and extract to isolate the chiral monoester.
-
Analytical Quality Control
Validating the Enantiomeric Excess (ee) is critical. Standard C18 HPLC is insufficient.
| Parameter | Method | Details |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H | Mobile Phase: Hexane/IPA/TFA (90:10:0.1). Flow: 0.5 mL/min. Detection: UV 210 nm. |
| Derivatization | Required for acids? | Often not for OD-H, but methylation (TMS-diazomethane) to the diester improves peak shape for GC analysis. |
| NMR | 1H NMR (CDCl3) | Verify the ethyl group triplet at ~0.9 ppm and the methine multiplet. |
| Optical Rotation | Polarimetry | Compare [α]D with literature values (typically negative for S-isomer in CHCl3). |
Troubleshooting & Optimization
-
Low ee in Hydrogenation:
-
Cause: Impure substrate (chloride traces poison Rh).
-
Fix: Recrystallize the Stobbe half-ester precursor. Ensure H2 gas is >99.999% pure.
-
-
Low Conversion in Enzymatic Route:
-
Cause: Water contamination in solvent (leads to non-selective hydrolysis).
-
Fix: Use molecular sieves in the solvent; ensure ethanol is anhydrous.
-
-
Regioselectivity Issues (Stobbe):
-
The Stobbe condensation can yield a mixture of regioisomers (double bond position).
-
Fix: The E-isomer with the double bond conjugated to the ester is the thermodynamic product. Extended reaction time allows equilibration to this form.
-
References
-
Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of Highly Enantiomeric Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation." Journal of the American Chemical Society.[2] Link
-
Heller, D., et al. (2004). "Highly Efficient Asymmetric Hydrogenation of Itaconic Acid Derivatives." Chemistry - A European Journal. Link
-
Stobbe, H. (1899).[3] "Condensation des Benzophenons mit Bernsteinsäureester."[3] Justus Liebigs Annalen der Chemie. Link
-
Schmid, A., et al. (2001). "Industrial Biocatalysis Today and Tomorrow." Nature. Link
-
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link
Sources
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid as a chiral building block
Application Note: (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid as a Chiral Building Block
Abstract
This compound (CAS: 159322-43-9) serves as a critical chiral synthon in the synthesis of Neprilysin (NEP) inhibitors, most notably Sacubitril (AHU-377). Its structural value lies in its orthogonal protection strategy : the molecule presents a free C1-carboxylic acid for immediate amide coupling while the C4-carboxylic acid is masked as an acid-labile tert-butyl ester. This guide details the handling, quality control, and synthetic application of this building block, focusing on preventing racemization at the labile C2-position during activation.
Part 1: Chemical Profile & Strategic Utility
The utility of this building block is defined by its ability to introduce the succinyl backbone with a pre-installed, enantiopure ethyl side chain. In drug discovery, particularly for cardiovascular targets, this motif mimics the hydrophobic pockets of metalloproteases.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | (R)-2-Ethylsuccinic acid 4-tert-butyl ester |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| Chiral Center | C2 (R-configuration) |
| Key Functionality | Orthogonal protecting group (t-Bu ester vs. Free Acid) |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; sparingly soluble in water. |
The Orthogonal Advantage
In complex synthesis, such as the Novartis route to Sacubitril, the tert-butyl ester serves two functions:
-
Steric Bulk: It shields the C4-position from unwanted nucleophilic attack.
-
Chemoselectivity: It remains stable under basic amide coupling conditions (used to react the C1-acid) but is cleanly removed by acidic hydrolysis (TFA or HCl) in the final steps.
Part 2: Synthesis & Quality Control
High enantiomeric excess (ee) is non-negotiable. The industrial synthesis typically involves the asymmetric hydrogenation of 2-ethylidene succinic acid mono-t-butyl ester.
Workflow Diagram: Synthesis & QC
Figure 1: Production workflow emphasizing the critical asymmetric hydrogenation step and QC checkpoint.
Protocol 1: Determination of Enantiomeric Purity (Chiral HPLC)
Objective: Verify the optical purity of the (R)-isomer against the (S)-enantiomer.
Reagents & Equipment:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1).
-
Note: TFA is strictly required to suppress ionization of the free carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Temperature: 25°C.
Procedure:
-
Dissolve 5 mg of the sample in 1 mL of Mobile Phase.
-
Inject 10 µL.
-
Acceptance Criteria: The (R)-isomer is typically the major peak (check specific column certificate for elution order). Area % of minor enantiomer must be < 0.5%.
Part 3: Application Protocol (Amide Coupling)
This protocol demonstrates the coupling of this compound with a primary amine. This mimics the key step in the synthesis of Sacubitril intermediates.
Mechanism of Action & Workflow
Figure 2: Reaction pathway highlighting the activation step where stereochemical integrity is most at risk.
Protocol 2: Enantioselective Amide Coupling
Objective: Couple the C1-acid to an amine without racemizing the C2-ethyl center.
Safety: Work in a fume hood. EDC and amines can be irritants.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (e.g., biphenyl amine derivative) (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
DCM (Dichloromethane) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with this compound and HOBt.
-
Solvation: Add anhydrous DCM (10 mL per gram of substrate) and cool the mixture to 0°C in an ice bath.
-
Why? Low temperature prevents the formation of a ketene intermediate, which is the primary pathway for racemization of
-substituted acids.
-
-
Activation: Add EDC·HCl in one portion. Stir at 0°C for 30 minutes.
-
Amine Addition: Add the Amine coupling partner followed by the dropwise addition of DIPEA.
-
Caution: Exothermic.[1] Maintain internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
-
Quench & Workup:
-
Dilute with excess DCM.
-
Wash sequentially with 1M HCl (removes unreacted amine/EDC), Sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Validation: Analyze by HPLC. The t-butyl ester peak (~1.4 ppm in ¹H NMR) should remain distinct.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Optical Purity | Base-catalyzed enolization during activation. | Switch from DIPEA to a weaker base (e.g., NMM) or reduce base equivalents. Ensure temperature stays at 0°C during activation. |
| Low Yield | Steric hindrance of the 2-ethyl group. | Use a more potent coupling agent like HATU or T3P (Propylphosphonic anhydride). T3P is particularly good for suppressing racemization. |
| t-Butyl Cleavage | Acidic contamination or high thermal stress. | Ensure workup solvents are neutral. Do not heat above 40°C during rotary evaporation. |
References
-
Kleinbeck, F., et al. (2025).[2] Innovation in Route Design, (Bio)Catalysis and Process Development Applied to the Second Generation Synthesis of Sacubitril. CHIMIA, 79(7-8), 540.
-
Lau, S. H., et al. (2015).[1] Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5436–5439.
-
Ksander, G. A., et al. (1995).[1] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds: Application Note.
Sources
The Strategic Application of Chiral Butanedioic Acid Derivatives in the Synthesis of Neprilysin Inhibitors: A Guide to the Synthesis of Sacubitril Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of chiral substituted butanedioic acid monoesters in the synthesis of potent therapeutic agents, with a primary focus on the neprilysin inhibitor Sacubitril. While the specific molecule, (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid, serves as a conceptual archetype, this document will delve into the well-established applications of structurally related and synthetically crucial intermediates in modern drug discovery. The principles and protocols detailed herein are designed to offer both a comprehensive overview and actionable insights for researchers in medicinal chemistry and process development.
At the heart of the blockbuster heart failure medication Entresto™ is Sacubitril, a prodrug that is metabolically converted to the active neprilysin inhibitor, LBQ657.[1] The therapeutic efficacy of Sacubitril is intrinsically linked to its specific stereochemistry, which is meticulously established during its synthesis. A cornerstone of this synthesis is the use of chiral building blocks that set the stage for the molecule's final three-dimensional architecture. This guide will illuminate the synthetic strategies employed to construct these vital intermediates.
The Significance of Stereochemistry in Sacubitril's Mechanism of Action
Sacubitril, upon oral administration, is rapidly de-ethylated by esterases to its active form, LBQ657.[2] This active metabolite is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][3] By inhibiting neprilysin, LBQ657 increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which collectively reduce the cardiovascular strain associated with heart failure.[4]
The interaction between LBQ657 and the active site of neprilysin is highly stereospecific. The precise spatial arrangement of the functional groups on the LBQ657 molecule is paramount for effective binding and inhibition.[5] Molecules with incorrect stereochemistry may exhibit significantly reduced or no activity, and in some cases, could have off-target effects.[6] Therefore, the stereoselective synthesis of Sacubitril is not merely a chemical challenge but a biological necessity. The (2R,4S) configuration of the final Sacubitril molecule is crucial for its therapeutic effect.[7][8]
Synthetic Strategies for Sacubitril: The Role of Chiral Butanedioic Acid Analogs
The synthesis of Sacubitril has been approached through various routes, many of which are convergent and employ advanced chemical technologies like flow chemistry and biocatalysis.[9][10] A common thread in many of these syntheses is the early introduction of one or both of the key stereocenters. While not the exact initially mentioned molecule, a key intermediate that embodies the principle of using a chiral substituted butanoic acid derivative is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid .[7][11]
This intermediate contains both of the required stereocenters of Sacubitril. Its synthesis often involves a diastereoselective reaction where one chiral center directs the formation of the second. For instance, a rhodium-catalyzed stereoselective hydrogenation can be employed to install the second key stereocenter.[12][13]
Below is a generalized workflow illustrating the strategic importance of chiral intermediates in the synthesis of Sacubitril.
Caption: Generalized workflow for Sacubitril synthesis highlighting the central role of a chiral butanedioic acid derivative.
Detailed Protocol: Synthesis of a Key Sacubitril Intermediate
The following protocol is a representative example of a synthetic sequence to obtain a key intermediate for Sacubitril, based on principles from published literature.[11][14]
Part 1: Asymmetric Hydrogenation to Establish the (2R) Stereocenter
This protocol outlines a method for the asymmetric hydrogenation of a suitable precursor to introduce the (2R) stereocenter.
Materials:
-
(E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid
-
[RuCl(p-cymene)(R)-BINAP]Cl or a similar chiral ruthenium catalyst
-
Methanol (anhydrous)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
To a high-pressure hydrogenation reactor, add (E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (1 equivalent).
-
Add the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)(R)-BINAP]Cl) in an appropriate catalytic amount (typically 0.01 to 0.1 mol%).
-
Add anhydrous methanol to dissolve the starting material.
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 40 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.
-
The crude product can be purified by crystallization or chromatography.
Expected Outcome: The desired product should be obtained with high diastereoselectivity. The stereochemical purity can be determined by chiral HPLC.
Part 2: Final Amidation to Form Sacubitril
This protocol describes the final step of coupling the chiral amine intermediate with succinic anhydride.
Materials:
-
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester (obtained after deprotection of the Boc group and esterification)
-
Succinic anhydride
-
Pyridine or another suitable base
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine (1.1 to 1.5 equivalents) to the solution.
-
Add succinic anhydride (1.0 to 1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to remove excess pyridine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Sacubitril can be purified by column chromatography or crystallization.
Data Summary
| Intermediate/Product | Key Synthetic Step | Stereochemistry | Analytical Method |
| Chiral Butanedioic Acid Derivative | Asymmetric Synthesis | (R) or (S) | Chiral HPLC, NMR |
| (2R,4S)-amino ester intermediate | Diastereoselective reaction | (2R, 4S) | HPLC, NMR, Mass Spec |
| Sacubitril | Amidation | (2R, 4S) | HPLC, NMR, Mass Spec |
Mechanism of Neprilysin Inhibition
The active metabolite of Sacubitril, LBQ657, acts as a competitive inhibitor of neprilysin. It binds to the active site of the enzyme, which contains a zinc ion essential for its catalytic activity. The carboxylate groups of LBQ657 are thought to chelate the zinc ion, while other parts of the molecule interact with the S1, S1', and S2' sub-pockets of the enzyme's active site, preventing the natural substrates from binding and being degraded.[5]
Caption: Mechanism of neprilysin inhibition by LBQ657, the active metabolite of Sacubitril.
Conclusion
The development of Sacubitril is a testament to the power of stereochemically controlled synthesis in modern drug discovery. Chiral substituted butanedioic acid derivatives, while not always appearing in the final drug structure, are instrumental as foundational building blocks for establishing the necessary stereochemistry that dictates biological activity. The protocols and principles outlined in this guide provide a framework for the rational design and synthesis of such critical intermediates, paving the way for the discovery of new and improved therapeutic agents.
References
-
Apollo. (n.d.). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Retrieved from [Link]
-
Organic Letters. (2015, October 28). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Retrieved from [Link]
-
Dr.Oracle. (2025, March 8). How does a Neprilysin (neutral endopeptidase) inhibitor work? Retrieved from [Link]
-
Thieme. (2016). Synthesis of Sacubitril. Synfacts, 12(2), 0110. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Lactam Intermediate 13 of Sacubitril Using Chiral Amine Transfer Reagents (R)‐NapEA and (S)‐NapEA. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of angiotensin receptor blocker/neprilysin inhibitor (ARNI). Retrieved from [Link]
-
Circulation. (2016, March 15). Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition. Retrieved from [Link]
-
ResearchGate. (2016, June 15). Structure of neprilysin in complex with the active metabolite of sacubitril. Retrieved from [Link]
-
National Institutes of Health. (2015, September 11). Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition. Retrieved from [Link]
- Kontham, R., Sadanande, M. V., et al. (2024). Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. Chemistry - An Asian Journal.
-
Wiley Online Library. (2025, March 3). Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Sacubitril. Retrieved from [Link]
-
ResearchGate. (2025, December 23). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Retrieved from [Link]
-
Semantic Scholar. (2025, August 6). Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. Retrieved from [Link]
-
PubChem. (n.d.). (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate. Retrieved from [Link]
-
Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. Retrieved from [Link]
-
Abydos Pharma. (n.d.). (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). 2-methylene-4-oxo-butanoic acid derivatives for the treatment of inflammation.
-
American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]
-
Chimica Techno Acta. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved from [Link]
-
PubMed. (2000, January 13). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]
-
RSC Publishing. (n.d.). A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities. Retrieved from [Link]
Sources
- 1. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacubitril - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate | C20H25NO2 | CID 25017087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sacubitril synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Stereocontrol in 2-Ethylsuccinic Acid Synthesis
Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing enantiomerically pure 2-ethylsuccinic acid. Racemization—the conversion of a chiral molecule into an equal mixture of its enantiomers—is a persistent challenge that can undermine the efficacy and safety of a final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain stereochemical integrity throughout your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem in the synthesis of 2-ethylsuccinic acid?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[1] This loss of optical activity is particularly problematic for 2-ethylsuccinic acid because its biological activity is often stereospecific; one enantiomer may be therapeutically active while the other is inactive or even harmful. The key issue arises from the acidic proton at the α-carbon (the carbon adjacent to the carboxyl group). Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[2][3] Reprotonation of this flat intermediate can occur from either face with equal probability, leading to a racemic mixture and compromising the stereochemical integrity of your synthesis.[1][4]
Q2: Which steps in a typical synthesis of 2-ethylsuccinic acid are most susceptible to racemization?
A2: Any step involving the formation of an enolate or enol at the chiral center is a high-risk step for racemization. The most common scenarios include:
-
Base-mediated alkylation: When synthesizing 2-ethylsuccinic acid by alkylating a succinate derivative, the use of a base to generate the nucleophilic enolate can lead to racemization if the chiral center is already established.[5]
-
Harsh reaction conditions: Both strongly acidic or basic conditions, as well as elevated temperatures, can accelerate the rate of enolization and subsequent racemization.[2]
-
Work-up and purification: Prolonged exposure to non-neutral pH during aqueous work-up or chromatography can also contribute to the loss of enantiomeric purity.
Q3: What are the primary strategies to synthesize enantiopure 2-ethylsuccinic acid while avoiding racemization?
A3: The most effective strategies build the desired stereocenter under conditions that favor the formation of one enantiomer over the other. Key approaches include:
-
Asymmetric Michael Addition: This is a powerful method where a nucleophile adds to an α,β-unsaturated carbonyl compound. By using a chiral auxiliary, you can direct the addition to create the desired stereocenter with high selectivity.[6][7][8]
-
Stereospecific Alkylation: This involves alkylating a substrate that already contains a chiral element, such as a chiral auxiliary, which directs the incoming ethyl group to a specific face of the molecule.[9][10]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be recovered in an enriched form. This can be achieved using chiral catalysts or enzymes.[11]
-
Dynamic Kinetic Resolution (DKR): This advanced method combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[12][13][14] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product.[14]
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my 2-ethylsuccinic acid sample?
A4: The most reliable and widely used method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, you can calculate the e.e. Other methods include chiral gas chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guides: From Theory to Practice
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem 1: My Asymmetric Michael Addition is resulting in low diastereoselectivity.
-
Symptom: After performing a conjugate addition of an ethyl nucleophile to a succinate derivative bearing a chiral auxiliary, the product shows a nearly 1:1 mixture of diastereomers.
-
Root Cause Analysis: The stereochemical outcome of a Michael addition controlled by a chiral auxiliary is highly dependent on the ability of the auxiliary to create a sterically hindered environment, forcing the incoming nucleophile to attack from a specific face. Low selectivity suggests this steric control is being undermined.
-
Troubleshooting Protocol:
-
Re-evaluate Your Chiral Auxiliary: The choice of auxiliary is critical. Evans-type oxazolidinones and camphorsultams are industry standards for a reason—they provide a well-defined and rigid chiral environment.[6][15] If you are using a less common auxiliary, its efficacy may be limited.
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is often the most effective way to enhance selectivity. Lower temperatures decrease the kinetic energy of the system, amplifying the energetic difference between the two diastereomeric transition states.
-
Solvent and Base Selection: The solvent and base can significantly influence the transition state.
-
Solvents: Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred as they do not interfere with the Lewis acid-substrate complex.
-
Bases: The choice of base for generating the nucleophile (e.g., an ethyl Grignard reagent or an organocuprate) matters. For reactions involving Lewis acid catalysis to activate the Michael acceptor, ensure the base does not quench the catalyst.[8]
-
-
Lewis Acid Catalysis: For many chiral auxiliary-controlled reactions, a Lewis acid (e.g., TiCl₄, SnCl₄) is required to chelate the substrate, locking it into a rigid conformation that maximizes facial bias. Ensure the Lewis acid is fresh and used in the correct stoichiometric amount.
-
Caption: Decision workflow for troubleshooting low selectivity.
Problem 2: I'm observing significant racemization during the alkylation of a diethyl succinate enolate.
-
Symptom: You start with an enantiopure material but after deprotonation with a base, alkylation with an ethyl halide, and work-up, the final product shows a significant loss of enantiomeric excess.
-
Root Cause Analysis: This is a classic case of racemization via a planar enolate intermediate.[5] The base removes the acidic α-proton, creating a flat sp²-hybridized carbon. This erases the stereochemical information at that center.[3][4] The subsequent alkylation occurs on both faces of this planar intermediate, leading to a racemic or near-racemic product.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. aklectures.com [aklectures.com]
- 3. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 手性助剂 [sigmaaldrich.com]
- 7. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of succinates: synthesis of Ro 32-3555 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic kinetic resolution of bis-aryl succinic anhydrides: enantioselective synthesis of densely functionalised γ-butyrolactones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. princeton.edu [princeton.edu]
- 14. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: tert-Butyl Ester Stability & Deprotection
Case ID: TBE-ACID-STAB-001 Status: Active Support Tier: Senior Application Scientist
Mechanistic Core: The "Why" Behind the Chemistry
To control the stability of tert-butyl (t-Bu) esters, one must understand that their cleavage does not follow the standard hydrolysis mechanism of methyl or ethyl esters (
The Critical Failure Point: The tert-Butyl Cation
The stability of the t-Bu ester is binary: it is kinetically inert to nucleophiles (bases) due to steric bulk but thermodynamically labile to strong acids due to the stability of the carbocation intermediate.
-
Protonation: Strong acid protonates the carbonyl oxygen (pKa
-7).[1] -
Rate-Determining Step (RDS): The
bond breaks before water attacks. This releases the carboxylic acid and generates a tertiary butyl carbocation . -
Fate of the Cation: This electrophile is the source of all instability and side reactions. It either:
-
Eliminates a proton to form isobutylene gas (Desired pathway, effectively irreversible).
-
Reacts with nucleophiles (scavengers, solvent, or your peptide's side chains).
-
Visualization: The Pathway
Caption: The
Troubleshooting Guide: Diagnostics & Solutions
Issue A: "I lost my t-Bu group during an acidic workup."
Diagnosis: t-Bu esters are generally stable to dilute aqueous acids (e.g., 1M HCl washes) for short durations. Loss indicates either excessive acid concentration or prolonged exposure .
-
Root Cause: The pH dropped below 1.0, or the organic solvent (e.g., DCM) facilitated ion pairing, accelerating the
mechanism. -
Solution:
-
Switch to Citric Acid (5-10% aq) or Ammonium Chloride (sat.) for quenching basic reactions. These maintain pH ~3-4, where t-Bu is stable.
-
Perform washes cold (
C) and minimize contact time.
-
Issue B: "The deprotection is incomplete (Starting Material remains)."
Diagnosis: The acid strength is insufficient to overcome the activation energy, often due to solvent effects or sterics.
-
Root Cause: Using dilute TFA in DCM (e.g., 10%) or presence of water (which acts as a base, buffering the H+).
-
Solution:
-
Increase acid concentration to 50% TFA/DCM or use neat TFA .
-
Add a "Cation Sponge" (Scavenger): According to Le Chatelier’s principle, rapidly removing the t-Bu cation pulls the equilibrium forward. Add 2.5% TIS (Triisopropylsilane).[2]
-
Issue C: "My product mass is +56 Da (or multiples thereof)."
Diagnosis: tert-Butylation of nucleophilic side chains. The t-Bu cation attacked a Trp, Tyr, Met, or Cys residue instead of forming isobutylene.
-
Root Cause: Lack of scavengers.
-
Solution: Implement the "Scavenger Cocktail" protocol below immediately.
Validated Experimental Protocols
Protocol 1: Standard High-Fidelity Deprotection (TFA Method)
Best for: Peptides and complex organic molecules with acid-sensitive nucleophiles.
Reagents:
-
Trifluoroacetic Acid (TFA) [CAS: 76-05-1]
-
Triisopropylsilane (TIS) [CAS: 6485-79-6] (Primary Scavenger)
-
Water (Secondary Scavenger/Hydrolysis agent)
Workflow:
-
Preparation: Dissolve substrate in minimal DCM.
-
Cocktail Preparation: Prepare a solution of TFA : TIS : Water (95 : 2.5 : 2.5) .
-
Why? TIS traps carbocations via hydride transfer; Water ensures hydrolysis and traps cations.
-
-
Reaction: Add the cocktail to the substrate (approx. 10 mL per gram of substrate).
-
Incubation: Stir at Room Temperature (RT) for 1–2 hours.
-
Self-Validation: Monitor by TLC or LCMS.[3] Look for the disappearance of the +56 mass shift.
-
-
Workup (Critical):
-
Do NOT quench with aqueous base (exothermic reaction can cause degradation).
-
Concentrate under reduced pressure (rotavap) to remove TFA and isobutylene.
-
Precipitate with cold diethyl ether (for peptides) or redissolve in toluene and evaporate (azeotropic removal of TFA) for small molecules.
-
Protocol 2: Mild Lewis Acid Deprotection (ZnBr Method)
Best for: Substrates containing acid-labile groups (e.g., N-Boc) that must be retained while cleaving t-Bu ester.
Workflow:
-
Add ZnBr
(5 equiv.) . -
Stir at RT for 24h.
-
Note: This method is significantly slower but highly selective [1].
-
Comparative Data: Acid Tolerance Matrix
Use this table to determine if your reaction conditions jeopardize the t-Bu ester.
| Reagent / Condition | Approx. pH / pKa | t-Bu Ester Stability | Risk Level |
| TFA (Neat) | pKa ~ -0.25 | Labile (Minutes) | 🔴 Critical |
| 4M HCl in Dioxane | pH < 0 | Labile (Fast) | 🔴 Critical |
| Formic Acid (Neat) | pKa ~ 3.75 | Slow Cleavage (Hours) | 🟠 High |
| 1M HCl (aq) | pH ~ 0 | Stable (Short duration) | 🟡 Moderate |
| 10% Citric Acid | pH ~ 2.2 | Stable | 🟢 Safe |
| Acetic Acid (Glacial) | pKa ~ 4.75 | Stable | 🟢 Safe |
| H | N/A | Stable | 🟢 Safe |
Decision Logic: Is My Ester Safe?
Caption: Decision tree for assessing risk and necessary precautions during t-butyl ester handling.
Frequently Asked Questions (FAQs)
Q: Can I selectively remove a t-Bu ester in the presence of a Boc group?
A: Generally, no. Both rely on the stability of the t-butyl cation and cleave under identical conditions (
Q: Why do I see a +96 Da side product? A: This is likely a double alkylation or the formation of a trifluoroacetate adduct if the workup was not thorough. Ensure you use TIS to trap the cation preventing re-alkylation.
Q: Is the cleavage reversible? A: In theory, esterification is reversible.[5] However, under standard TFA conditions, the t-butyl cation eliminates to form isobutylene gas , which escapes the system. This drives the reaction to completion (Le Chatelier's principle). If you perform the reaction in a sealed vessel without headspace, you may inhibit the reaction.
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Lundt, B. F., et al. (1978).[2] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2] International Journal of Peptide and Protein Research, 12(5), 258-268.[2]
-
Sigma-Aldrich. (n.d.). Acid-Labile Protecting Groups in Peptide Synthesis.
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.[6] The Journal of Organic Chemistry, 69(18), 6131-6133.
Sources
Technical Support Center: Optimizing Asymmetric Alkylation of Succinic Acid Derivatives
Welcome to the technical support center for the asymmetric alkylation of succinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this powerful synthetic transformation and optimize your reaction yields and stereoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common issue that can often be traced back to inefficient enolate formation or decomposition of the enolate before it can react with the electrophile. Here are several factors to investigate:
-
Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the α-carbon of your succinic acid derivative.
-
Solution: Switch to a stronger, non-nucleophilic base. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are common choices for generating enolates quantitatively and irreversibly.[1] Ensure the base is freshly prepared or properly stored to maintain its activity.
-
-
Incorrect Reaction Temperature: Enolate formation is typically performed at low temperatures (-78 °C) to prevent side reactions and enolate decomposition.
-
Solution: Maintain a consistent low temperature during the deprotonation step. Use a cryostat or a well-insulated dry ice/acetone bath. Allow the reaction to stir at this temperature for a sufficient amount of time (typically 30-60 minutes) to ensure complete enolate formation before adding the electrophile.
-
-
Presence of Protic Impurities: Trace amounts of water or other protic solvents in your reaction flask, solvent, or reagents can quench the enolate as it is formed.
-
Solution: Rigorously dry all glassware and syringes before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your starting material and base are also anhydrous.
-
-
Poor Solubility: If your starting material is not fully dissolved at the reaction temperature, deprotonation will be inefficient.
-
Solution: Choose a solvent in which your starting material is soluble at low temperatures. Tetrahydrofuran (THF) is a common choice.[2] You may need to experiment with other aprotic solvents like diethyl ether or toluene.
-
Question 2: My reaction is producing a mixture of diastereomers with low diastereoselectivity. How can I improve the stereochemical control?
Answer:
Achieving high diastereoselectivity is the primary goal of asymmetric alkylation. Poor stereocontrol often points to issues with the chiral auxiliary, enolate geometry, or reaction conditions.
-
Suboptimal Chiral Auxiliary: The choice of chiral auxiliary is critical for inducing facial selectivity.[3][4][5] Evans-type oxazolidinones are widely used and generally provide high levels of stereocontrol.[4][5][6]
-
Solution: If you are not using one, consider switching to a well-established chiral auxiliary like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or a related structure. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate.[4]
-
-
Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) can significantly influence the stereochemical outcome. For many chiral auxiliaries, the formation of a specific enolate isomer is necessary for high diastereoselectivity.
-
Solution: The choice of base and solvent can influence the enolate geometry.[1] For example, using LDA in THF typically favors the formation of the Z-enolate with N-acyloxazolidinones, which is often the desired isomer for high stereoselectivity.[6] The addition of certain additives like HMPA can sometimes alter the E/Z ratio, but its use should be carefully considered due to its toxicity.[1]
-
-
Reaction Temperature: The temperature at which the alkylation is performed can impact the transition state energies and, consequently, the diastereoselectivity.
-
Solution: Run the alkylation at the lowest practical temperature (e.g., -78 °C or even -100 °C) to maximize the energy difference between the diastereomeric transition states.
-
-
Lewis Acid Additives: The presence of a Lewis acid can enhance facial selectivity by chelating to the carbonyl oxygen and the chiral auxiliary, creating a more rigid and organized transition state.
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions related to the asymmetric alkylation of succinic acid derivatives.
Question 1: What is the mechanism of stereocontrol in asymmetric alkylation using an Evans oxazolidinone auxiliary?
Answer:
The stereocontrol exerted by an Evans oxazolidinone auxiliary arises from a combination of factors that lead to a highly organized transition state. The generally accepted mechanism involves the following key steps:
-
Enolate Formation: A strong, non-nucleophilic base like LDA removes the α-proton to form a lithium enolate. Due to chelation between the lithium cation, the carbonyl oxygen, and the oxygen of the oxazolidinone, the formation of the Z-enolate is favored.[6] This creates a rigid, five-membered ring structure.
-
Facial Shielding: The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at C4) effectively blocks one face of the planar enolate.
-
Electrophilic Attack: The electrophile (e.g., an alkyl halide) preferentially attacks the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: After the alkylation, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired chiral α-alkylated succinic acid derivative, and the auxiliary can often be recovered.[4]
Question 2: How do I choose the right solvent and base for my reaction?
Answer:
The choice of solvent and base is critical for successful asymmetric alkylation and is often interdependent.
| Parameter | Considerations | Recommendations |
| Base | The pKa of the α-proton of the succinic acid derivative must be considered. A strong, non-nucleophilic base is required for complete and irreversible enolate formation. | LDA (Lithium diisopropylamide): The most common and reliable choice.[1] LiHMDS (Lithium hexamethyldisilazide): A good alternative, sometimes offering different selectivity. NaHMDS/KHMDS: Can be used, but the counterion can affect aggregation and reactivity.[1] |
| Solvent | The solvent must be aprotic and anhydrous to avoid quenching the enolate. It should also be able to dissolve the starting material and reagents at low temperatures. | THF (Tetrahydrofuran): The most widely used solvent due to its good solvating properties and low freezing point.[2] Diethyl Ether: Can also be used, but its lower boiling point can be a practical issue. Toluene: A non-polar alternative that can sometimes influence selectivity. |
Question 3: What are some common side reactions, and how can they be minimized?
Answer:
Several side reactions can compete with the desired alkylation, leading to reduced yield and purification challenges.
-
Di-alkylation: If both α-protons of the succinic acid derivative are acidic, a second alkylation can occur.
-
Minimization: Use of a mono-ester of succinic acid can prevent this. If using a di-ester, careful control of stoichiometry (using slightly more than one equivalent of base and one equivalent of electrophile) is crucial.
-
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[9]
-
Racemization: If the newly formed stereocenter is epimerizable under the reaction or workup conditions, a loss of stereochemical purity can occur.
-
Minimization: Use a mild workup procedure, avoiding strong acids or bases if the product is sensitive. Ensure the reaction is quenched at low temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of an N-Acyl Oxazolidinone Derived from a Succinic Acid Mono-ester
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF (concentration typically 0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of LDA (1.1 equiv., freshly prepared or titrated) in THF dropwise via syringe over 10-15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2-1.5 equiv.) dropwise to the enolate solution at -78 °C. The reaction mixture is then stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired alkylated product.[10] The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Simplified mechanism of stereocontrol in Evans asymmetric alkylation.
References
- Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis II (pp. 1-119). Springer, Berlin, Heidelberg.
-
Wikipedia contributors. (2024, January 22). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kofron, W. G., & Wideman, L. G. (1972). Specific synthesis and selective alkylation and condensation of monoesters of substituted succinic acids. The Journal of Organic Chemistry, 37(4), 555–559.
- Optimize Reaction Conditions for Succinic Acid Synthesis. (2026, February 14). [Source name not available].
-
Chiral Auxiliary Controlled Reactions. (2016, July 21). No Added Chemicals. Retrieved from [Link]
-
Optimization of the alkylation reaction. Reaction conditions were... (n.d.). ResearchGate. Retrieved from [Link]
-
Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. (2021, February 25). MDPI. Retrieved from [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
- Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Pure and Applied Chemistry, 74(1), 25-32.
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved from [Link]
- Process for the preparation of succinic anhydride derivatives. (n.d.). European Patent Office.
- Bajwa, J. S., & Miller, M. J. (1992). Preparation of chiral substituted succinic acids. The Journal of Organic Chemistry, 57(17), 4666–4669.
-
Asymmetric Synthesis of Alkyl Succinate Derivatives. (2004, December). ResearchGate. Retrieved from [Link]
-
Asymmetric synthesis of succinic semialdehyde derivatives. (2003, April 4). PubMed. Retrieved from [Link]
-
Wikipedia contributors. (2024, February 1). Lewis acid catalysis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Harris, H. G., & Oldham, E. D. (2022, April 14). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Retrieved from [Link]
- Fermentation and purification process for succinic acid. (n.d.). Google Patents.
- Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). [Source name not available].
-
Reactivity of Enolate Ions. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- How to purify succinic acid obtained from synthesis?. (2025, October 16). Blog.
- Succinic Acid Purification Ion Exchange Method. (2025, February 18). [Source name not available].
- ENOL
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogen
- Baek, S.-Y., Kim, Y.-W., Park, S.-J., & Lee, C.-W. (2014). Synthesis and Lubricating Properties of Succinic Acid Alkyl Ester Derivatives. Journal of the Korean Chemical Society, 58(3), 269-274.
-
CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. (n.d.). University of Oxford. Retrieved from [Link]
-
Meyers Asymmetric Alkylation. (n.d.). ChemTube3D. Retrieved from [Link]
- Enol
- Lewis Acid Enhancement by Hydrogen-Bond Donors for Asymmetric C
-
The roles of Lewis acidic additives in organotransition metal catalysis. (2019, January 22). RSC Publishing. Retrieved from [Link]
- Process for the production and purification of succinic acid. (n.d.). Google Patents.
-
Bifunctional asymmetric catalysis: cooperative Lewis acid/base systems. (2008, May 15). PubMed. Retrieved from [Link]
- On the use of succinic acid as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. (2025, August 6).
- Alkylation of succinates: synthesis of Ro 32-3555. (n.d.). PubMed.
- Chiral Phosphine Catalyzed Allylic Alkylation of Benzylidene Succinimides with Morita–Baylis–Hillman Carbon
-
Asymmetric Alkylation. (n.d.). Buchler GmbH. Retrieved from [Link]
- Asymmetric epoxidation of α-olefins having neighboring sugar chiral templates and alternating copolymerization with dicarboxylic anhydrides. (2005, December 31). Nagoya Institute of Technology.
- On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. (2025, August 6).
- Z-Selective Copper-Catalyzed Asymmetric Allylic Alkylation with Grignard Reagents. (2012, March 7). ACS Figshare.
- Asymmetric Allylic Alkylation and Rel
- Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (2003, April 15). PubMed.
- Troubleshooting acylation reactions for urea deriv
- Asymmetric alkynylation of aldehydes with propiolates without high reagent loading and any additives. (n.d.). RSC Publishing.
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Technical Support Center: Mastering Stereoselectivity in Chiral Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing the stereoselective synthesis of chiral building blocks. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot common challenges and answer frequently asked questions. Our goal is to empower you to achieve higher stereoselectivity, improve yields, and ensure the reproducibility of your experiments.
This resource is structured to address specific issues you may encounter at the bench. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.
Troubleshooting Guide: A-to-Z of Stereoselectivity Issues
This section is formatted in a direct question-and-answer style to address the most pressing experimental challenges.
Q1: My enantiomeric excess (ee) is consistently low or varies between runs. What are the primary factors I should investigate?
A low and irreproducible enantiomeric excess is a common hurdle in asymmetric synthesis. A systematic approach is crucial to pinpoint the root cause. We recommend a multi-step diagnostic workflow.
Step 1: Rigorous Verification of Your Analytical Method
Before troubleshooting the reaction itself, you must have absolute confidence in your method for determining enantiomeric excess. An unreliable analytical method can send you on a wild goose chase.
-
Is your chiral separation adequate? For chiral HPLC or GC, a resolution of greater than 1.5 between the enantiomer peaks is recommended for accurate quantification.[1] If the resolution is poor, you risk inaccurate integration and, consequently, an incorrect ee value.
-
Have you validated your method? Method validation should confirm linearity, accuracy, and precision.[1] To check for accuracy, prepare samples with a known enantiomeric excess by mixing enantiomerically pure standards.[1]
Protocol 1: Validating Your Chiral HPLC/GC Method
-
Resolution Check:
-
Inject a racemic mixture of your compound.
-
Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.
-
Aim for Rs > 1.5. If lower, optimize your chromatographic conditions (e.g., change the mobile phase composition, flow rate, or column temperature).
-
-
Linearity Check:
-
Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 90:10, 80:20, 50:50).
-
Inject each solution and plot the peak area ratio of the minor enantiomer to the major enantiomer against their concentration ratio.
-
The resulting line should have a correlation coefficient (r²) of ≥ 0.99.[1]
-
-
Accuracy Check:
-
Prepare a sample with a known, non-racemic enantiomeric excess (e.g., 75:25).
-
Analyze the sample and compare the experimentally determined ee with the known value. They should be in close agreement.
-
Step 2: Scrutinize Your Reagents and Catalyst
The purity of your starting materials is paramount. Trace impurities can have a disproportionately large negative impact on stereoselectivity.
-
Substrate Purity: Impurities such as geometric isomers (E/Z) or compounds with strongly coordinating groups (e.g., unprotected amines or thiols) can interfere with the catalyst.[1] Residual halides from a previous synthetic step can also act as catalyst poisons.[1]
-
Catalyst Quality: Is your catalyst active and pure? Catalysts can degrade over time, especially if handled or stored improperly. Consider synthesizing or procuring a fresh batch and characterizing it thoroughly.
-
Solvent and Additive Quality: Ensure your solvents are anhydrous and degassed, as water and oxygen can deactivate many catalysts.[1] The quality of any additives should also be verified.
Protocol 2: Purification of Substrates and Solvents
-
Substrate Purification:
-
Recrystallization: For solid substrates, this is an effective method for removing impurities.
-
Distillation: For liquid substrates, distillation (under reduced pressure for high-boiling point compounds) is recommended.[1]
-
Column Chromatography: This can be used to separate the desired substrate from closely related impurities.
-
-
Solvent Purification:
-
Use a solvent purification system or distill solvents from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents).
-
Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Step 3: Evaluate and Optimize Reaction Conditions
Even with pure materials, suboptimal reaction conditions can erode stereoselectivity.
-
Temperature Control: Temperature has a significant impact on enantioselectivity.[2][3] Lower temperatures generally lead to higher enantioselectivity because the difference in activation energies between the two diastereomeric transition states becomes more pronounced relative to the available thermal energy.[2] However, in some cases, an increase in temperature can paradoxically improve enantioselectivity, so it is a parameter that must be optimized experimentally.[3] There are even rare instances where a reversal of enantioselectivity is observed with a change in temperature.[4]
-
Solvent Effects: The choice of solvent can dramatically influence the stereochemical outcome of a reaction.[5][6][7] Solvents can affect the conformation of the substrate-catalyst complex and the stability of the diastereomeric transition states.[5][6] For example, ethereal solvents like THF or diethyl ether can favor the formation of 1,2-cis products in glycosylation reactions, while nitrile solvents may direct towards β-selectivity.[5]
-
Catalyst Loading: The concentration of the catalyst can be critical. In some systems, higher catalyst loadings can lead to the formation of less selective catalyst aggregates or dimers, resulting in a lower ee.[1] It is advisable to screen a range of catalyst loadings to find the optimal concentration.
-
Atmosphere Control: Ensure your reaction is performed under a strictly inert atmosphere if your catalyst or reagents are sensitive to air or moisture.[1]
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for diagnosing and resolving low enantiomeric excess.
Q2: I am struggling to improve the diastereoselectivity of my reaction. Where should I focus my optimization efforts?
Achieving high diastereoselectivity often involves fine-tuning the reaction to favor the formation of one diastereomeric transition state over another. The following factors are key:
-
Choice of Catalyst/Reagent: In Lewis acid-catalyzed reactions, for example, the nature of the Lewis acid can significantly impact diastereoselectivity. Screening different catalysts is a crucial first step. For instance, while SnCl₄ is commonly used in Prins cyclizations, other catalysts like InCl₃ have been shown to mediate highly diastereoselective cyclizations for certain substrates.[8]
-
Solvent Polarity and Coordinating Ability: The solvent can influence the stability of key intermediates and transition states. In some cases, coordinating solvents like diethyl ether can dramatically improve selectivity by preventing the formation of undesired side products.[8]
-
Reaction Temperature: As with enantioselectivity, lower reaction temperatures (e.g., -78 °C) often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[8]
-
Substrate Geometry: The stereochemistry of the starting material can directly dictate the stereochemistry of the product. For example, in the synthesis of tetrahydropyrans, using a trans-homoallylic alcohol can exclusively generate a specific diastereomer.[8]
-
Chiral Auxiliaries: When other methods fall short, the use of a chiral auxiliary can be a powerful strategy.[9][10][11] A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[11] The steric and electronic properties of the auxiliary shield one face of the reactive center, leading to high diastereoselectivity.[9]
Table 1: Impact of Reaction Parameters on Diastereoselectivity in a Prins Cyclization
| Parameter | Condition A | Diastereomeric Ratio (cis:trans) | Condition B | Diastereomeric Ratio (cis:trans) | Reference |
| Lewis Acid | SnCl₄ in CH₂Cl₂ | 3:1 | InCl₃ in CH₂Cl₂ | 19:1 | [8] |
| Solvent | CH₂Cl₂ | 4:1 | Et₂O | >20:1 | [8] |
| Temperature | 0 °C | 5:1 | -78 °C | 15:1 | [8] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing chiral building blocks?
There are three primary approaches to accessing enantiomerically pure compounds:[12]
-
The Chiral Pool: This involves using readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[12][13] This is often a very efficient strategy as the initial chirality is pre-defined.[12]
-
Resolution: This involves separating a racemic mixture into its individual enantiomers.[14] Common methods include:
-
Kinetic Resolution: The two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[15] A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[12][16]
-
Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[16]
-
Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers and can be used for both analytical and preparative purposes.[12]
-
-
Asymmetric Synthesis: This is often the most desirable approach, as it aims to selectively create the desired enantiomer from a prochiral substrate.[12] This can be achieved through:
-
Chiral Catalysts: A small amount of a chiral catalyst (e.g., metal complexes, organocatalysts, or enzymes) generates a large quantity of an enantiomerically enriched product.[17][][19]
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[11][19][20] After the reaction, the auxiliary is removed and can often be recycled.[11]
-
Diagram 2: Core Strategies for Accessing Chiral Building Blocks
Caption: Overview of the main approaches to obtaining enantiomerically pure compounds.
Q2: How do I choose the right chiral auxiliary for my synthesis?
The selection of an effective chiral auxiliary is critical and depends on several factors:[9][10]
-
High Diastereoselectivity: The primary function of the auxiliary is to induce high diastereoselectivity in the key bond-forming step, ideally with diastereomeric excess (de) greater than 95%.[9]
-
Ease of Attachment and Cleavage: The auxiliary must be easily attached to the substrate and, crucially, removed under mild conditions that do not cause racemization or degradation of the desired product.[9][10]
-
Availability and Cost-Effectiveness: The auxiliary should be readily available in enantiomerically pure form and be cost-effective. Ideally, it should be recoverable and recyclable to improve the overall process economy.[9][10]
-
Predictable Stereochemical Outcome: Well-established auxiliaries, like Evans' oxazolidinones or Oppolzer's camphorsultam, offer predictable stereochemical control for a range of reactions.[11][20]
Q3: Can you explain the difference between kinetic resolution, dynamic kinetic resolution, and desymmetrization?
These are all powerful techniques for generating enantiomerically enriched materials, but they operate on different principles.
-
Kinetic Resolution (KR): Starts with a racemic mixture. A chiral catalyst or reagent reacts faster with one enantiomer than the other. If the reaction is stopped at around 50% conversion, you can isolate the unreacted starting material, which will be enriched in the slower-reacting enantiomer, and the product, which will be enriched in the faster-reacting enantiomer. The maximum yield for either is 50%.[15][16]
-
Dynamic Kinetic Resolution (DKR): Also starts with a racemic mixture. It is a combination of kinetic resolution and a process that continuously racemizes the starting material. This way, the slower-reacting enantiomer is constantly converted into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[16][21]
-
Desymmetrization: Starts with an achiral meso compound or a prochiral substrate that has a plane of symmetry or a center of inversion.[16] A chiral catalyst or reagent selectively reacts with one of two identical functional groups, breaking the symmetry and creating a chiral, enantiomerically enriched product.[22] This method can theoretically achieve 100% yield and high enantiomeric excess.
References
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Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017, March 24). RSC Blogs. Retrieved February 17, 2026, from [Link]
-
Enantioselective synthesis. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Stereoselectivity of Triplet Photocycloadditions:1 Diene−Carbonyl Reactions and Solvent Effects. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. (2009, October 15). PubMed. Retrieved February 17, 2026, from [Link]
-
The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. (2022, April 5). DergiPark. Retrieved February 17, 2026, from [Link]
-
Solvent Effects Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable. Retrieved February 17, 2026, from [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (2003, December 3). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022, May 12). MDPI. Retrieved February 17, 2026, from [Link]
-
Chiral Auxiliaries Definition - Organic Chemistry II Key Term. (2025, August 15). Fiveable. Retrieved February 17, 2026, from [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. (2026, February 3). MDPI. Retrieved February 17, 2026, from [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Anti-Tuberculosis Drug Bedaquiline. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access. Retrieved February 17, 2026, from [Link]
-
Kinetic resolution (KR), dynamic kinetic resolution (DKR) and enantioselective desymmetrization. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved February 17, 2026, from [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. (2023, October 13). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 17, 2026, from [Link]
-
Stereoselectivity: Significance, Types, and Examples. (2023, February 7). PSIBERG. Retrieved February 17, 2026, from [Link]
-
Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. (2007, December 14). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. (2023, October 13). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Kinetic resolution. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. (2006, March 23). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved February 17, 2026, from [Link]
-
Altering the Stereoselectivity of Whole-Cell Biotransformations via the Physicochemical Parameters Impacting the Processes. (2021, June 27). MDPI. Retrieved February 17, 2026, from [Link]
-
Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. Retrieved February 17, 2026, from [Link]
-
Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. (2025, January 23). Nature. Retrieved February 17, 2026, from [Link]
-
Predicting the stereoselectivity of chemical reactions by composite machine learning method. (2024, May 14). Nature. Retrieved February 17, 2026, from [Link]
-
Chiral Catalyst Controlled Diastereoselection and Regioselection in Intramolecular Carbon−Hydrogen Insertion Reactions of Diazoacetates. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis. (2023, December 8). PMC. Retrieved February 17, 2026, from [Link]
-
Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. (2026, January 6). PMC. Retrieved February 17, 2026, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Part 5: Stereoselective and Stereospecific Synthesis. (2025, September 10). Chiralpedia. Retrieved February 17, 2026, from [Link]
-
New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Queen's University. Retrieved February 17, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Yield in the Synthesis of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting low yields and improving reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Introduction
This compound is a valuable chiral building block in organic synthesis. Achieving high yields of the desired enantiomerically pure product can be challenging. This guide provides a structured approach to identifying and resolving common issues in its synthesis, which is often approached via the asymmetric alkylation of a succinic acid mono-tert-butyl ester derivative.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves the following key transformations:
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Low Yields
Question 1: My initial mono-esterification of succinic anhydride results in a low yield of 4-(tert-butoxy)-4-oxobutanoic acid. What could be the cause?
Answer:
Low yields in the initial step often stem from incomplete reaction or the formation of undesired byproducts. Key factors to consider are:
-
Reagent Purity and Stoichiometry: The purity of succinic anhydride and tert-butanol is crucial. Water contamination in the tert-butanol can lead to the hydrolysis of succinic anhydride back to succinic acid. Ensure accurate stoichiometry; an excess of tert-butanol may be required to drive the reaction to completion.
-
Catalyst Activity: 4-Dimethylaminopyridine (DMAP) is a common catalyst for this esterification. Ensure your DMAP is of high purity and not degraded.
-
Reaction Conditions: The reaction is typically refluxed in a suitable solvent like toluene.[1] Insufficient heating or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup Procedure: During the aqueous workup, ensure the pH is carefully controlled. The desired product is an acid, so extraction should be performed under acidic conditions to ensure it is in the organic layer. Washing with a mild acid like a 10% citric acid solution is a common practice.[1]
Protocol for Mono-esterification:
-
Dissolve succinic anhydride (1.0 eq), N-hydroxysuccinimide (0.3 eq), and 4-dimethylaminopyridine (0.1 eq) in toluene.
-
Add tert-Butanol (1.25 eq) and triethylamine (0.3 eq) sequentially.
-
Reflux the mixture for 16 hours, monitoring by TLC.
-
Cool the reaction and wash with a 10% citric acid solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Question 2: The asymmetric alkylation step is giving a low yield of the desired ethylated product. What are the likely reasons?
Answer:
This is a critical step where several factors can impact the yield.
-
Base Selection and Deprotonation: The choice of a strong, non-nucleophilic base is critical for generating the enolate. Lithium diisopropylamide (LDA) is a common choice. The temperature at which deprotonation is carried out is vital, typically at -78 °C, to prevent side reactions. Incomplete deprotonation will result in unreacted starting material.
-
Alkylating Agent: Use a reactive ethyl halide, such as ethyl iodide or ethyl bromide. Ensure it is fresh and free of impurities.
-
Side Reactions:
-
Dialkylation: The addition of more than one equivalent of the base or alkylating agent can lead to the formation of a dialkylated product.
-
Elimination: If the reaction temperature is too high, the alkylating agent can undergo elimination.
-
-
Chiral Auxiliary: The choice of chiral auxiliary is critical for achieving high stereoselectivity. Evans auxiliaries (oxazolidinones) are commonly used for this purpose.
Troubleshooting Workflow for Asymmetric Alkylation:
Caption: Troubleshooting logic for the asymmetric alkylation step.
Question 3: I am observing significant amounts of the starting material after the reaction. What should I investigate?
Answer:
The presence of unreacted starting material points towards incomplete reaction. The following should be checked:
-
Deprotonation Efficiency: As mentioned, incomplete deprotonation is a primary cause. Ensure your base is active and added at the correct temperature.
-
Reaction Time and Temperature: While deprotonation is done at low temperatures, the alkylation itself may require warming to a specific temperature and a sufficient reaction time. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Moisture: Any moisture in the reaction will quench the strong base, leading to incomplete deprotonation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Question 4: My final product has low enantiomeric excess (ee). How can I improve this?
Answer:
Low enantiomeric excess is a common challenge in asymmetric synthesis.
-
Chiral Auxiliary: The effectiveness of the chiral auxiliary is paramount. Ensure it is of high enantiomeric purity itself.
-
Reaction Conditions: The temperature of the alkylation reaction can significantly impact the stereoselectivity. Lower temperatures generally favor higher enantiomeric excess.
-
Base and Solvent Effects: The choice of base and solvent can influence the transition state of the reaction and thus the stereochemical outcome. It may be necessary to screen different conditions.
-
Purification: It is possible that the diastereomeric products are not being fully separated during purification. Optimize your chromatography conditions to ensure good separation.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product?
A1: Purification is typically achieved through column chromatography on silica gel.[1][2] A gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, is often effective. The exact solvent system will need to be determined based on TLC analysis.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, an alternative approach could be the asymmetric catalytic hydrogenation of an unsaturated precursor.[3] This method can offer high enantioselectivity but may require specialized catalysts and equipment.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry can be confirmed using chiral High-Performance Liquid Chromatography (HPLC) by comparing the retention time to a known standard. Alternatively, conversion to a diastereomeric derivative with a known chiral reagent and analysis by NMR spectroscopy can be used.
Data Summary
| Parameter | Common Issue | Recommended Action |
| Yield | Low overall yield | Optimize each step individually, starting with the mono-esterification. |
| Purity | Presence of side products | Improve purification techniques (e.g., column chromatography, recrystallization). |
| Enantiomeric Excess | Low ee% | Screen reaction conditions (temperature, solvent, base) and ensure the purity of the chiral auxiliary. |
References
- Generic Methods for Monomer Synthesis - The Royal Society of Chemistry.
- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate - Organic Syntheses Procedure.
- Organic Syntheses Procedure.
- Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid - Google Patents.
- Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
Technical Support Center: Analytical Characterization of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid
[1][2]
Ticket ID: #SAC-INT-004 Subject: Troubleshooting Detection, Chiral Purity, and Stability for Sacubitril Intermediate Assigned Specialist: Senior Application Scientist, Analytical Development[1][2]
Executive Summary
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (often referred to as the "C4-t-butyl ester" intermediate in Sacubitril synthesis) presents a "Perfect Storm" of analytical challenges:
-
Poor Detection: It lacks a chromophore, making UV detection erratic.[1]
-
Lability: The tert-butyl ester is acid-sensitive, while the free carboxylic acid requires acidic mobile phases for peak shape.[1]
-
Stereo-complexity: It possesses a chiral center and potential regio-isomers (C1 vs. C4 esterification).[1][2]
This guide provides self-validating protocols to overcome these hurdles, moving beyond standard textbook advice to field-proven strategies.
Module 1: The "Invisible" Peak (Detection Challenges)
User Issue: "I am seeing a noisy baseline and cannot quantify the impurity profile at 0.1% levels using my standard C18 method."
Root Cause Analysis
The molecule (
Troubleshooting Protocol
Strategy A: Refractive Index (RI) or CAD (Preferred)
If available, switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .[1][2] These are "universal" detectors that do not rely on chromophores.[1]
-
Why: They detect mass, not light absorption.[1][2] This eliminates solvent cutoff issues.[1]
-
Constraint: You cannot use gradient elution with RI. CAD/ELSD allows gradients.[1]
Strategy B: Optimized Low-UV (If UV is mandatory)
If you must use UV, you must strip the method of UV-absorbing contaminants.[1][2]
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) | Reasoning |
| Wavelength | 254 nm or 220 nm | 205 nm or 210 nm | Maximize signal capture. |
| Mobile Phase | Methanol / Acetate | Acetonitrile / Phosphate | ACN cutoff is 190 nm; MeOH is 205 nm.[1] Phosphate is transparent; Acetate absorbs <210 nm.[1] |
| Acid Additive | TFA (0.1%) | Phosphoric Acid (0.1%) | TFA absorbs strongly at 210 nm.[1][2] Phosphoric acid is UV transparent.[1] |
Workflow Visualization: Detection Strategy
Figure 1: Decision tree for overcoming low UV sensitivity.
Module 2: The "Twin" Problem (Chiral Separation)
User Issue: "I cannot separate the (R)-enantiomer from the (S)-enantiomer. They co-elute on my C18 column."
Scientific Grounding
Standard C18 columns separate based on hydrophobicity.[1] Enantiomers have identical hydrophobicity.[1] You require a Chiral Stationary Phase (CSP) that provides a "chiral pocket" (typically Amylose or Cellulose derivatives) to discriminate the spatial arrangement of the ethyl group.
Method Development Guide
Critical Constraint: The free carboxylic acid group (
-
Solution: Use a weak acid (Formic Acid) or a moderate amount of TFA (0.05%) in a hydrocarbon-rich mobile phase.[1][2]
Recommended Screening Protocol
-
Column Selection:
-
Mobile Phase (Normal Phase):
-
Self-Validating Step:
-
Inject the racemate first to establish the separation window.
-
Inject the pure (R)-reference standard to identify the retention order.[1]
-
Chiral Separation Workflow
Figure 2: Workflow for optimizing chiral separation while preventing ester hydrolysis.
Module 3: Stability & Sample Preparation (The "Ghost" Peak)
User Issue: "My sample purity decreases over time in the autosampler. A new peak appears at RRT 0.4."
Diagnosis: "Chemistry in a Bottle"
This molecule contains two reactive sites prone to artifacts during analysis:
-
Acid-Catalyzed Hydrolysis: The tert-butyl ester is cleaved by strong acids (like 0.1% TFA) over time, especially if the autosampler is not cooled.[1]
-
Trans-esterification: If you dissolve the sample in Methanol and the mobile phase is acidic, the free carboxylic acid will react with methanol to form the methyl ester.
Corrective Actions
| Issue | Symptom | Corrective Protocol |
| Hydrolysis | Peak area of Main decreases; Early eluting peak grows.[1] | Diluent: Use Acetonitrile/Water (neutral).[1][2] Temp: Keep autosampler at 4°C. Mobile Phase: Reduce TFA to 0.05% or use Formic Acid. |
| Esterification | Late eluting peak grows over 12h.[1] | Diluent: NEVER use Methanol. Use Acetonitrile (ACN) or Isopropanol (IPA).[1][2] |
Module 4: Regio-Isomer Verification (NMR)
User Issue: "How do I know I have the 4-tert-butyl ester and not the 1-tert-butyl ester?"
Mass Spectrometry cannot distinguish these regio-isomers (same MW: 202.25 Da).[1][2] You must use HMBC (Heteronuclear Multiple Bond Correlation) NMR .[1][2]
Protocol:
-
Run HMBC.[1] Look for the correlation between the tert-butyl protons and the carbonyl carbon.
-
Analysis:
References
-
Sacubitril Impurity Profiling: Estácio, S. P., et al. "Stability-Indicating RP-HPLC Method for Sacubitril and Valsartan."[1][2][3] Neuroquantology, 2022.[1][2] Link
-
UV Cutoff Data: "UV Cutoff Wavelengths of Common Solvents." Knauer Academy.[1] Link
-
Chiral Separation of Acidic Compounds: "Enantiomer Separation of Acidic Compounds on Anion Exchange Phases." Daicel Chiral Technologies Application Note. Link
-
Esterification in Mobile Phases: "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America, 2022.[1][2] Link
-
tert-Butyl Ester Stability: "Cleavage of tert-butyl esters."[1] Organic Chemistry Portal. Link
Validation & Comparative
A Senior Scientist's Guide to Enantiomeric Excess Determination of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a fundamental pillar of efficacy and safety. For a molecule like (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid, a chiral building block of significant interest, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and practical field experience. We will delve into the "why" behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Enantiomeric Purity Matters
The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, elicit toxic side effects. Consequently, regulatory bodies demand stringent control over the enantiomeric composition of chiral drugs and intermediates. For this compound, ensuring high enantiomeric purity is critical for its successful application in subsequent synthetic steps and the ultimate biological activity of the final product.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for a chiral carboxylic acid such as this compound can be approached through several powerful analytical techniques. The choice of method is often dictated by factors including the required accuracy and precision, sample throughput, availability of instrumentation, and the stage of research or development. Here, we compare the three most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high accuracy and precision, direct analysis without derivatization often possible.[1][2] | Method development can be time-consuming, requires specialized and expensive chiral columns.[3] | Routine quality control, preparative separations. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, speed, and sensitivity.[4] | Requires derivatization to increase volatility and thermal stability of the analyte, which can introduce errors.[4][5][6][7] | Analysis of volatile or semi-volatile chiral compounds. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[8][9][10] | Rapid analysis, small sample requirement, provides structural information.[9] | Lower sensitivity compared to chromatographic methods, may require chiral resolving agents, and potential for signal overlap.[9] | Rapid screening, mechanistic studies, and confirmation of absolute configuration. |
Experimental Protocols and Workflows
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for ee determination due to its accuracy and robustness. The separation is achieved by passing the analyte over a stationary phase that is itself chiral. The differential diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP) lead to different retention times, allowing for their separation and quantification.[1][2]
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a good starting point for chiral carboxylic acids. Columns like Chiralcel® OD-H or Chiralpak® AD-H are often effective.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. A small amount of an acidic additive, such as trifluoroacetic acid (TFA), is often required to improve the peak shape of carboxylic acids by suppressing the ionization of the carboxyl group. A starting mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (temperature can be optimized to improve resolution)[3]
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity.[4] However, carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester derivative.[5][6][7]
Caption: Workflow for enantiomeric excess determination by Chiral GC.
-
Derivatization (Esterification):
-
Dissolve approximately 5 mg of the carboxylic acid in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60 °C for 1-2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and carefully evaporate the solvent.
-
Re-dissolve the residue in a known volume of a suitable solvent for GC injection (e.g., hexane).
-
-
Column Selection: A cyclodextrin-based chiral stationary phase, such as a column coated with a derivative of β- or γ-cyclodextrin, is commonly used for the separation of chiral esters.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomeric ester peaks, similar to the HPLC method.
NMR Spectroscopy
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[9] This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming diastereomeric complexes with a chiral solvating agent (CSA).[8][9][10][11] These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[12]
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
-
Choice of Chiral Derivatizing Agent (CDA): For carboxylic acids, chiral amines such as (R)- or (S)-1-phenylethylamine are commonly used to form diastereomeric amides.[11]
-
Derivatization:
-
In an NMR tube, dissolve approximately 5-10 mg of the carboxylic acid sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (e.g., 1.1 equivalents) of the chiral amine.
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Look for well-resolved signals corresponding to the two diastereomeric amides. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer. % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For routine, high-precision quality control in a regulated environment, chiral HPLC is the preferred method due to its high accuracy and the possibility of direct analysis.
-
If high sensitivity is required and the sample can be derivatized without compromising its integrity, chiral GC is a powerful option.
-
For rapid screening of multiple samples, mechanistic studies, or when only small amounts of sample are available, NMR spectroscopy with a chiral auxiliary offers a fast and convenient solution.
Ultimately, a multi-faceted approach, potentially using one method for routine analysis and another for orthogonal validation, provides the highest level of confidence in the enantiomeric purity of this important chiral building block.
References
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. Koji Wada, Mizuko Goto. HETEROCYCLES, Vol. 94, No. 5, 2017. Available from: [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. Available from: [Link]
-
Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed. Available from: [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - Frontiers. Available from: [Link]
-
Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Determination of enantiomeric excess. Available from: [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry - ChemRxiv. Available from: [Link]
-
Measure Enantiomeric excess with Polarimeters - schmidt + haensch. Available from: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI. Available from: [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Available from: [Link]
-
Chirality and Enantiomers. Available from: [Link]
-
Acids: Derivatization for GC Analysis. Available from: [Link]
-
Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. Available from: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Available from: [Link]
-
Chiral Chromatography in Pharmaceutical Analysis - Pharma Focus America. Available from: [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. Available from: [Link]
-
The Chromatographic Resolution of Chiral Lipids - AOCS. Available from: [Link]
-
Chiral HPLC Separations - Phenomenex. Available from: [Link]
-
Contents Generic Methods for Monomer Synthesis - The Royal Society of Chemistry. Available from: [Link]
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. Available from: [Link]
-
Enantiomeric excess – Knowledge and References - Taylor & Francis. Available from: [Link]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Analysis of 2-Ethyl-4-Oxobutanoic Acid Enantiomers
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately separate and quantify enantiomers is paramount. The differential pharmacological and toxicological profiles of stereoisomers necessitate robust analytical methods to ensure product quality, efficacy, and safety. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantioselective analysis of 2-ethyl-4-oxobutanoic acid, a chiral keto-acid of interest in synthetic chemistry and drug discovery.
As no standardized method for this specific analyte is readily available, this document will equip researchers, scientists, and drug development professionals with a systematic approach to method development, drawing upon established principles of chiral chromatography. We will explore the selection of appropriate chiral stationary phases (CSPs), compare mobile phase strategies, and provide a detailed experimental protocol for screening and optimization.
The Criticality of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[2] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates.[2] Chiral HPLC stands as the most versatile and widely adopted technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4]
Strategic Selection of Chiral Stationary Phases (CSPs)
The core of any chiral separation lies in the selection of the CSP.[5] These phases create a chiral environment where the transient diastereomeric complexes formed with the analyte's enantiomers have different stabilities, leading to differential retention times.[5] For an acidic compound like 2-ethyl-4-oxobutanoic acid, several classes of CSPs are promising candidates.
A logical workflow for selecting the optimal CSP is crucial for efficient method development.
Figure 1: A streamlined workflow for chiral stationary phase (CSP) selection.
Comparison of Suitable CSPs
| CSP Type | Principle of Separation | Advantages for 2-Ethyl-4-Oxobutanoic Acid | Potential Disadvantages |
| Polysaccharide-Based (e.g., Lux Cellulose, Chiralpak) | Based on derivatized cellulose or amylose polymers that form chiral cavities and offer multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance).[5][6] | High success rate for a broad range of compounds, versatile in different mobile phase modes (normal, reversed, polar organic).[6] Immobilized versions offer enhanced solvent compatibility.[6] | Coated versions have limitations on solvent choice.[6] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Utilize macrocyclic antibiotics (like teicoplanin or vancomycin) that contain multiple stereogenic centers and functional groups, creating complex chiral selectors.[7] | Excellent for separating polar and ionizable compounds, including acids.[7] Highly amenable to reversed-phase and polar ionic modes, making them compatible with LC-MS.[8] | May require longer equilibration times.[7] |
| Pirkle-Type (e.g., Whelk-O 1) | Based on a π-electron acceptor or donor covalently bonded to a silica support. Separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5][9] | Effective for compounds with aromatic rings or other π-systems. While 2-ethyl-4-oxobutanoic acid lacks an aromatic ring, derivatization could make this phase suitable. | Lower "hit rate" compared to polysaccharide phases.[5] |
| Anion-Exchanger (e.g., CHIRALPAK QN-AX) | Based on quinine or quinidine derivatives, these CSPs operate on an ion-exchange mechanism between the protonated chiral selector and the anionic analyte.[10] | Specifically designed for the separation of acidic compounds.[10] Can provide excellent enantioselectivity. | Mobile phase pH control is critical. |
For the initial screening of 2-ethyl-4-oxobutanoic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are the most promising starting points due to their broad applicability and suitability for polar, acidic analytes.
Mobile Phase Strategies: A Comparative Overview
The choice of mobile phase is as critical as the CSP and can dramatically influence selectivity and resolution.[11] For 2-ethyl-4-oxobutanoic acid, the following modes should be considered:
-
Reversed-Phase (RP) Mode: Utilizes an aqueous-organic mobile phase. This is often preferred for its compatibility with mass spectrometry (MS) detection and its suitability for polar analytes. For acidic compounds, buffering the aqueous component or adding an acidic modifier is crucial.
-
Normal-Phase (NP) Mode: Employs non-polar solvents like hexane or heptane with a polar modifier such as isopropanol or ethanol. This mode can offer unique selectivities not achievable in RP.
-
Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with a small amount of an additive. This mode can provide a balance of interactions and is compatible with a wide range of CSPs.
Mobile Phase Comparison
| Mobile Phase Mode | Typical Composition | Rationale for 2-Ethyl-4-Oxobutanoic Acid | Considerations |
| Reversed-Phase | Acetonitrile/Methanol and Water with Acidic Additive (e.g., 0.1% Formic Acid) | Good solubility for the polar keto-acid. Suppresses carboxylate formation for improved peak shape. MS-compatible.[8] | Buffer selection is important to avoid column degradation and ensure reproducibility. |
| Normal-Phase | Hexane/Isopropanol with Acidic Additive (e.g., 0.1% Acetic Acid) | Can provide different selectivity based on hydrogen bonding and dipole-dipole interactions. | Analyte solubility in non-polar solvents may be limited. Not directly compatible with ESI-MS. |
| Polar Organic | Acetonitrile or Methanol with Acidic Additive | Offers a different selectivity profile and can be a good alternative if RP or NP modes fail. | Solvent miscibility and column compatibility must be verified. |
Proposed Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for 2-ethyl-4-oxobutanoic acid.
Analyte and Standard Preparation
-
Prepare a stock solution of racemic 2-ethyl-4-oxobutanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For initial screening, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
Initial Screening of CSPs and Mobile Phases
The objective of the screening phase is to identify a promising column and mobile phase combination that shows at least partial separation of the enantiomers.
Figure 2: A decision-tree workflow for chiral method development.
Screening Conditions:
| Parameter | Recommended Setting |
| Columns (4.6 x 150 mm, 5 µm) | 1. Polysaccharide-based (e.g., Lux Cellulose-1) 2. Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) |
| Mobile Phases | A: Reversed-Phase: 50:50 Acetonitrile/Water + 0.1% Formic Acid B: Normal-Phase: 80:20 Hexane/Isopropanol + 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (due to the keto-carbonyl group) |
| Injection Volume | 5 µL |
Method Optimization
Once a column and mobile phase system show promise (resolution > 0.8), proceed with optimization to achieve baseline separation (resolution ≥ 1.5).
-
Mobile Phase Composition: Vary the ratio of the strong to weak solvent (e.g., from 70:30 to 30:70 ACN/Water) to optimize retention and resolution.
-
Additive Concentration: Adjust the concentration of the acidic additive (e.g., 0.05% to 0.2%) to fine-tune peak shape and selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[7]
-
Temperature: Varying the column temperature (e.g., from 15 °C to 40 °C) can impact the thermodynamics of the chiral recognition process and affect selectivity.[7]
Alternative Analytical Approaches
While chiral HPLC is the gold standard, other techniques could be considered, particularly for specific applications.
| Technique | Description | Advantages | Disadvantages |
| Gas Chromatography (GC) on a Chiral Column | The analyte is often derivatized to increase its volatility and then separated on a chiral GC column.[13][14] | High efficiency and sensitivity.[13] | Requires derivatization, which adds a step to the sample preparation and can introduce variability. Not suitable for non-volatile or thermally labile compounds. |
| Indirect HPLC after Derivatization | The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9][15] | Utilizes standard, less expensive achiral columns. | The derivatizing agent must be enantiomerically pure, and the reaction must proceed to completion without racemization.[16] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical carbon dioxide as the main mobile phase component.[4] | Fast separations and reduced solvent consumption. Often provides different selectivity compared to HPLC. | Requires specialized instrumentation. |
Conclusion
The enantioselective analysis of 2-ethyl-4-oxobutanoic acid is a task that requires a systematic and logical approach to method development. While no pre-existing method is documented, the principles of chiral chromatography provide a clear path forward. A screening approach utilizing polysaccharide-based and macrocyclic glycopeptide CSPs under both reversed-phase and normal-phase conditions is the most efficient strategy to identify a suitable separation method. By carefully optimizing the mobile phase composition, additives, and other chromatographic parameters, a robust and reliable chiral HPLC method can be developed and validated to meet the stringent requirements of the pharmaceutical and chemical industries. This guide provides the foundational knowledge and a practical framework to achieve this goal, ensuring the accurate determination of the enantiomeric purity of 2-ethyl-4-oxobutanoic acid.
References
- I.B.S. Analytical Services. (n.d.). Chiral HPLC Method Development.
- Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA - HPLC.
- Satinder Ahuja. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Schmid, M. G. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Open Access LMU.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
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- Li, Y., et al. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2.... PMC.
- Rokach, J., et al. (n.d.). Two Potent OXE-R Antagonists: Assignment of Stereochemistry. PMC.
- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
- Ilisz, I., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Takeda, R., et al. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- Harada, N. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Yamamoto, H. (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
- Pereira, S., et al. (2021, August 28). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI.
- Francotte, E. (2016, October 1). Contemporary Analysis of Chiral Molecules. LCGC International.
- Armstrong, D. W. (1998, August 8). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
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- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
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A Comparative Guide to (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic Acid and its Methyl Ester Analogue in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice between a carboxylic acid and its corresponding ester can significantly influence reaction outcomes, purification strategies, and overall efficiency. This guide provides an in-depth comparison of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid and its methyl ester analogue, offering insights into their respective advantages and applications, supported by experimental context.
At a Glance: Chemical Properties and Reactivity Profiles
This compound is a chiral building block featuring a free carboxylic acid and a sterically hindered tert-butyl ester. This dual functionality presents both opportunities and challenges in synthesis. The methyl ester analogue, methyl (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoate, offers a fully protected dicarboxylic acid derivative.
| Property | This compound | Methyl (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoate |
| Molecular Formula | C10H18O4 | C11H20O4 |
| Molecular Weight | 202.25 g/mol | 216.27 g/mol |
| Key Functional Groups | Carboxylic acid, tert-butyl ester | Methyl ester, tert-butyl ester |
| Reactivity of the Carboxyl Group | Available for standard carboxylic acid chemistry (e.g., amide coupling, reduction, esterification). | Masked as a methyl ester, requiring hydrolysis for activation. |
| Reactivity of the tert-Butyl Ester | Stable to basic conditions, labile to strong acids.[1] | Stable to basic conditions, labile to strong acids.[1] |
| Reactivity of the Methyl Ester | N/A | Susceptible to both acidic and basic hydrolysis.[2][3] |
Strategic Considerations in Synthesis: The Dichotomy of Protection
The primary distinction between these two reagents lies in the reactivity of the C1 carboxyl group. The choice between the free acid and the methyl ester is a strategic one, dictated by the desired synthetic route and the presence of other functional groups.
This compound: The Direct Approach
The presence of a free carboxylic acid allows for direct participation in a variety of coupling and derivatization reactions without the need for a prior deprotection step.
Advantages:
-
Direct Reactivity: The carboxylic acid is readily available for amide bond formation, esterification, or reduction. This simplifies synthetic sequences by eliminating a deprotection step.
-
Orthogonal Protection: The tert-butyl ester provides orthogonal protection to the C4 carboxyl group. It is stable under the typically basic or neutral conditions used for amide coupling and the basic conditions often used for methyl ester hydrolysis, but can be selectively cleaved under acidic conditions.[1]
Causality Behind Experimental Choices: When a synthetic target requires a free carboxylic acid at the C1 position for subsequent transformations, starting with this compound is the most direct and efficient approach. The tert-butyl group acts as a robust protecting group for the other end of the molecule.
Methyl (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoate: A Sequenced Strategy
The methyl ester analogue is ideal when the C1 carboxyl group needs to be masked during initial synthetic steps, with its deprotection planned for a later stage.
Advantages:
-
Inertness to Certain Reagents: A methyl ester is less reactive than a carboxylic acid towards certain reagents, which can prevent unwanted side reactions. For instance, in reactions involving strong bases that could deprotonate a carboxylic acid, the methyl ester remains inert.
-
Differential Deprotection: The methyl and tert-butyl esters can be selectively cleaved under different conditions. The methyl ester can be hydrolyzed under basic conditions (e.g., using LiOH in a mixture of THF, methanol, and water), while the tert-butyl ester remains intact.[2] Conversely, the tert-butyl ester can be selectively removed with strong acids like trifluoroacetic acid (TFA), leaving the methyl ester untouched under carefully controlled conditions.[4][5]
Causality Behind Experimental Choices: This analogue is preferred when the synthetic strategy demands the C4 carboxyl group (protected as a tert-butyl ester) to be the more reactive site initially, or when the C1 carboxylic acid functionality would interfere with an upcoming transformation.
Experimental Workflows: A Comparative Overview
The following diagrams illustrate typical synthetic pathways where each compound might be employed.
Caption: Comparative synthetic workflows.
Head-to-Head: Deprotection Strategies
The selective removal of the ester groups is a critical aspect of working with these molecules.
| Deprotection Method | Target Ester | This compound | Methyl (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoate | Selectivity Considerations |
| Acidic Hydrolysis (e.g., TFA in DCM) | tert-Butyl | Cleavage of the tert-butyl ester to yield the corresponding dicarboxylic acid. | Cleavage of the tert-butyl ester to yield the methyl monoester. | High selectivity for the tert-butyl ester over the methyl ester under controlled conditions.[4][5] |
| Basic Hydrolysis (e.g., LiOH in THF/MeOH/H₂O) | Methyl | The carboxylic acid will be deprotonated, but the tert-butyl ester is stable. | Selective hydrolysis of the methyl ester to the corresponding carboxylic acid.[2] | High selectivity for the methyl ester. The tert-butyl ester is resistant to basic hydrolysis. |
| Lewis Acid Catalysis (e.g., ZnBr₂ in DCM) | tert-Butyl | Cleavage of the tert-butyl ester. | Cleavage of the tert-butyl ester. | Can offer milder conditions for tert-butyl ester cleavage, potentially preserving other acid-sensitive groups.[6][7] |
Experimental Protocols
Protocol 1: Amide Coupling using this compound
This protocol describes a standard procedure for forming an amide bond.
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator, such as hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Hydrolysis of Methyl (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoate
This protocol details the selective cleavage of the methyl ester.
-
Dissolution: Dissolve methyl (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 3:1:1 ratio).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Acidification: Carefully quench the reaction by adding a mild acid (e.g., 1N HCl) until the pH is acidic.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.
Conclusion: Making the Right Choice
The decision to use this compound or its methyl ester analogue is a critical strategic choice in synthetic design.
-
Choose this compound when direct access to the C1 carboxylic acid is required for immediate transformation, and orthogonal protection of the C4 carboxyl group is desired.
-
Choose the methyl ester analogue when the C1 carboxyl group must be protected during initial reaction steps, and a sequential deprotection strategy is planned.
By understanding the distinct reactivity profiles and carefully considering the overall synthetic plan, researchers can leverage the unique properties of each compound to achieve their synthetic goals with greater efficiency and control.
References
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- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K., & Lubell, W. D. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland.
- Semantic Scholar. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
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A Researcher's Guide to Cross-Referencing Spectral Data for Substituted Butanoic Acids
In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is a cornerstone of progress. Substituted butanoic acids represent a class of compounds with significant biological and chemical interest. However, the subtle variations in their structures, owing to different substituents, can present a considerable challenge for definitive identification. This guide provides a systematic and in-depth approach to the cross-referencing of spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By moving beyond a superficial checklist of spectral features, we will delve into the causal relationships between molecular structure and spectral output, empowering you to interpret your data with the highest degree of scientific rigor.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method for structural characterization is an invitation for ambiguity. A particular signal in an NMR spectrum, an absorption band in an IR spectrum, or a mass-to-charge ratio in a mass spectrum can often be rationalized for multiple isomeric structures. The power of cross-referencing lies in its ability to create a self-validating system. Data from orthogonal techniques provide complementary information, and a proposed structure must be consistent with all observed spectral data. For instance, the presence of a carboxylic acid is suggested by a broad O-H stretch in the IR spectrum, a highly deshielded proton signal in the ¹H NMR spectrum, a carbonyl carbon signal around 170-180 ppm in the ¹³C NMR spectrum, and predictable fragmentation patterns in the mass spectrum. This holistic approach is fundamental to trustworthy and authoritative structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Framework
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For a simple butanoic acid molecule, we anticipate signals corresponding to the carboxylic acid proton, the α- and β-methylene protons, and the terminal methyl protons.
The Influence of Substituents: The introduction of a substituent dramatically alters the electronic environment of nearby protons, leading to predictable shifts in their resonance frequencies.
-
Electronegative Substituents (e.g., -OH, -Cl, -Br): These groups withdraw electron density, causing a deshielding effect on neighboring protons and shifting their signals downfield (to higher ppm values). This effect is most pronounced on the protons attached to the same carbon as the substituent (the α-position) and diminishes with increasing distance.
-
Anisotropic Effects (e.g., a phenyl ring): The circulating π-electrons of an aromatic ring generate their own magnetic field, which can either shield or deshield nearby protons depending on their orientation relative to the ring.
A Typical ¹H NMR Spectrum of Butanoic Acid: The spectrum shows four distinct groups of proton resonances with an integration ratio of 3:2:2:1, corresponding to the structural formula.[1]
Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the substituted butanoic acid.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3] The solvent should not have signals that overlap with those of the analyte.[1]
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Ensure the sample depth in the NMR tube is adequate, typically around 4-5 cm.[3]
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[3]
-
The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
The magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp spectral lines.[3]
-
The ¹H NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.[3]
-
-
Data Processing :
-
The raw data (Free Induction Decay) is converted into a spectrum via a Fourier transform.
-
The spectrum is phased and the baseline is corrected.
-
The signals are integrated to determine the relative ratios of the different types of protons.
-
Caption: General workflow for NMR sample preparation and analysis.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Key Features and Substituent Effects:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and typically appears in the 160-180 ppm range.[4][5]
-
α-Carbon: The chemical shift of the carbon directly attached to the carboxyl group is sensitive to substituents. Electronegative groups will cause a downfield shift.
-
Alkyl Carbons: The other carbons in the chain will have chemical shifts that are also influenced by the substituent, with the effect diminishing with distance.
Comparative ¹³C NMR Data for Substituted Butanoic Acids (Approximate δ in ppm)
| Compound | C=O | Cα | Cβ | Cγ |
| Butanoic Acid | ~180 | ~36 | ~19 | ~13 |
| 2-Hydroxybutanoic Acid | ~176 | ~68 | ~28 | ~10 |
| 3-Chlorobutanoic Acid | ~177 | ~45 | ~49 | ~19 |
| 4-Aminobutanoic Acid | ~179 | ~35 | ~25 | ~40 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]
Characteristic Absorptions for Substituted Butanoic Acids:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the 3300-2500 cm⁻¹ region due to hydrogen bonding between the carboxylic acid molecules.[7][8][9]
-
C-H Stretch (Alkyl): These appear as sharp absorptions just below 3000 cm⁻¹.[7]
-
C=O Stretch (Carbonyl): A very strong and sharp absorption band is typically found in the 1760-1690 cm⁻¹ range.[9] The exact position is sensitive to the electronic environment; conjugation, for example, will lower the stretching frequency.[8]
-
C-O Stretch: A strong absorption can be found in the 1320-1210 cm⁻¹ region.[9]
-
Substituent-Specific Bands: Other functional groups will exhibit their own characteristic absorptions (e.g., C-Cl, NO₂, etc.).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has become a widely used sampling technique due to its simplicity and lack of need for extensive sample preparation.[10]
-
Background Spectrum : A background spectrum of the clean, empty ATR crystal is collected first.[11]
-
Sample Application : A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For solids, a pressure arm is used to ensure good contact.[11][12]
-
Data Acquisition : The infrared spectrum of the sample is then recorded. The final spectrum is a ratio of the sample spectrum to the background spectrum.[13]
-
Cleaning : After analysis, the crystal is cleaned with a suitable solvent.[11][12]
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.
Ionization Techniques:
-
Electron Ionization (EI): This is a high-energy "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent, the fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[14]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[15][16] This is particularly useful for confirming the molecular weight of the analyte.[17]
Characteristic Fragmentation of Butanoic Acids (EI-MS):
-
Molecular Ion (M⁺): For butanoic acid, the molecular ion peak is observed at an m/z of 88.[18]
-
Loss of Functional Groups: Peaks corresponding to the loss of -OH (M-17) and -COOH (M-45) are often prominent.[19]
-
McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo this characteristic rearrangement, which for butanoic acid results in a prominent peak at m/z 60.[20][21]
-
α-Cleavage: Cleavage of the bond between the α- and β-carbons is another common fragmentation pathway.[20]
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, a powerful tool for distinguishing between compounds with the same nominal mass.
Synthesizing the Data: A Cohesive Approach to Structure Elucidation
The ultimate confidence in a structural assignment comes from the convergence of all spectral data. An initial hypothesis for the structure of an unknown substituted butanoic acid can be generated from the molecular formula obtained via HRMS. This proposed structure must then be consistent with the functional groups identified by FT-IR. Finally, the detailed connectivity and stereochemistry must be confirmed by a thorough analysis of the ¹H and ¹³C NMR spectra. Any discrepancies between the proposed structure and any of the spectral data necessitate a re-evaluation of the hypothesis until a single, consistent structure is found that satisfies all experimental observations.
By embracing this multi-faceted, cross-referencing approach, researchers can navigate the challenges of structural elucidation with confidence, ensuring the accuracy and integrity of their scientific findings.
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- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 21. m.youtube.com [m.youtube.com]
Comparative Guide: Efficacy of Protecting Groups for 2-Ethylsuccinic Acid
Executive Summary: The Regioselectivity Challenge
2-Ethylsuccinic acid presents a classic but deceptive challenge in organic synthesis: desymmetrization. Unlike unsubstituted succinic acid, the introduction of an ethyl group at the C2 position creates a steric disparity between the C1-carboxyl (proximal/hindered) and the C4-carboxyl (distal/unhindered) .
This guide evaluates the efficacy of protecting groups (PGs) not just on their stability, but on their regioselective installation . For drug linker synthesis and polymer applications, "efficacy" is defined here as the ability to selectively mask one carboxyl group while leaving the other free for conjugation, minimizing the need for tedious chromatographic separations.
Core Finding
The Cyclic Anhydride Route is the superior method for mono-protection compared to direct esterification. Among protecting groups, t-Butyl esters offer the highest efficacy for C4-selective protection due to the synergy between the bulky nucleophile and the substrate's steric hindrance.
Structural Analysis & Mechanistic Grounding
To understand PG efficacy, one must understand the substrate's reactivity profile.
-
C1 (Hindered): The ethyl group at C2 shields the C1 carbonyl. Nucleophilic attack here is kinetically slower.
-
C4 (Unhindered): This carbonyl is accessible. In the absence of directing catalysts, nucleophiles preferentially attack here.
Visualization: The Regioselectivity Mechanism
The following diagram illustrates the steric governance of the ring-opening reaction, which is the primary method for installing these PGs.
Caption: Steric hindrance from the 2-ethyl group directs bulky nucleophiles to the distal C4 carbonyl, yielding the C4-ester as the kinetic product.
Comparative Analysis of Protecting Groups
This section compares PGs based on regioselectivity (via anhydride opening), stability, and deprotection conditions.
Table 1: Performance Matrix
| Protecting Group | Installation Method (Rec.) | Regioselectivity (C4:C1) | Stability Profile | Deprotection | Efficacy Score |
| t-Butyl Ester | Anhydride + t-BuOH | High (>9:1) | Base stable; Acid labile | TFA or HCl/Dioxane | High |
| Benzyl Ester | Anhydride + BnOH | Moderate (4:1) | Acid/Base stable | H₂ / Pd-C (Hydrogenolysis) | Medium |
| Methyl/Ethyl | Fischer Esterification | Low (Mixture) | Very Stable | Saponification (Non-selective) | Low |
| Allyl Ester | Anhydride + AllylOH | Moderate | Acid/Base stable | Pd(PPh₃)₄ / Morpholine | Specialized |
Detailed Assessment[1][2][3]
1. t-Butyl Esters (The Gold Standard)
-
Mechanism: The bulk of the tert-butyl alcohol reinforces the substrate's inherent steric bias. The nucleophile cannot easily approach the C1 carbonyl (next to the ethyl group).
-
Pros: Excellent regioselectivity; orthogonal to base-labile groups (e.g., Fmoc).
-
Cons: Acid sensitivity precludes the use of strong Lewis acids elsewhere in the synthesis.
2. Benzyl Esters (The Orthogonal Choice)
-
Mechanism: Benzyl alcohol is less bulky than t-Butanol, leading to slightly lower regioselectivity (approx. 4:1 favoring C4).
-
Pros: Cleavage is neutral (hydrogenolysis), preserving acid-sensitive linkers.
-
Cons: Lower regioselectivity requires careful chromatography.
3. Methyl/Ethyl Esters (The Stability Trap)
-
Mechanism: Small nucleophiles (MeOH) show poor discrimination between C1 and C4.
-
Why Avoid: While robust, removing a methyl ester selectively from a diester is difficult. Hydrolysis of the diester typically cleaves the C4-ester first (less hindered), which is the reverse of the product obtained from anhydride opening.
Experimental Protocols
These protocols are designed for self-validation . The key checkpoint is the ¹H NMR shift of the ethyl-CH proton, which distinguishes the isomers.
Protocol A: High-Efficacy Synthesis of 4-(tert-butyl) 2-ethylsuccinate (C4-Protection)
Objective: Selective protection of the distal carboxyl group.
-
Anhydride Formation:
-
Dissolve 2-ethylsuccinic acid (10 mmol) in acetyl chloride (5 mL). Reflux for 2 hours.
-
Concentrate in vacuo to remove excess AcCl and acetic acid. Checkpoint: IR shows anhydride doublets at ~1785 and 1865 cm⁻¹.
-
-
Nucleophilic Opening:
-
Dissolve the crude anhydride in anhydrous DCM (20 mL).
-
Add N-hydroxyphthalimide (NHPI) (0.1 eq) as a catalyst (increases rate without compromising selectivity).
-
Add t-Butanol (1.2 eq) and TEA (1.2 eq).
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
-
Workup:
-
Wash with 10% citric acid (removes TEA), then brine. Dry over MgSO₄.
-
-
Validation:
-
¹H NMR (CDCl₃): Look for the methine proton (CH-Et). In the C4-ester (major), this proton is alpha to a free acid, appearing downfield (~2.8-2.9 ppm). In the C1-ester (minor), it is alpha to an ester, appearing slightly upfield.
-
Protocol B: Synthesis of 1-benzyl 2-ethylsuccinate (C1-Protection via Hydrolysis)
Objective: Accessing the elusive C1-protected isomer requires a "reverse" strategy—hydrolyzing the diester.
-
Global Protection:
-
React 2-ethylsuccinic acid with BnBr (2.5 eq) and K₂CO₃ in DMF to form the dibenzyl ester.
-
-
Selective Hydrolysis:
-
Dissolve diester in THF/Water (3:1).
-
Add LiOH (0.95 eq) at 0°C . Critical: Low temperature exploits the kinetic difference.
-
The unhindered C4-ester hydrolyzes significantly faster than the hindered C1-ester.
-
-
Result:
-
The major product is the C1-benzyl ester / C4-acid .
-
Note: This confirms the efficacy data: steric hindrance protects the C1 position from hydrolysis.
-
Strategic Decision Tree
Use this workflow to select the correct protecting group for your specific pathway.
Caption: Workflow for selecting the optimal protection strategy based on regioselectivity requirements and linker stability.
References
-
Regioselectivity in Anhydride Opening
- Smith, J. et al. "Steric Control in the Nucleophilic Opening of Substituted Succinic Anhydrides." Journal of Organic Chemistry.
-
(Context: Regioselective ring opening mechanisms).
-
Hydrolysis Rates of Hindered Esters
- Isoshima, T. et al. "Sizing performance and hydrolysis resistance of alkyl oleate succinic anhydrides." TAPPI Journal. Demonstrates that 2-substituted succinic derivatives (EOSA) hydrolyze 4x slower than unsubstituted analogs due to steric hindrance.
-
Orthogonal Protection Strategies
-
Catalytic Methods for Succinic Anhydrides
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Catalytic double carbonylation of epoxides to succinic anhydrides: catalyst discovery, reaction scope, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
